n-(3-Methoxy-4-methylphenyl)benzenesulfonamide
Description
The exact mass of the compound n-(3-Methoxy-4-methylphenyl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality n-(3-Methoxy-4-methylphenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(3-Methoxy-4-methylphenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-methoxy-4-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-11-8-9-12(10-14(11)18-2)15-19(16,17)13-6-4-3-5-7-13/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZYSBYGWRUFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290083 | |
| Record name | n-(3-methoxy-4-methylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6955-46-0 | |
| Record name | n-(3-methoxy-4-methylphenyl)benzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(3-methoxy-4-methylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of N-(3-Methoxy-4-methylphenyl)benzenesulfonamide
Introduction: The Enduring Significance of the Sulfonamide Scaffold
The sulfonamide functional group, -S(=O)₂-N<, is a cornerstone of modern medicinal chemistry. First introduced as antibacterial agents, the so-called "sulfa drugs" revolutionized medicine by providing the first effective chemotherapeutics against a wide range of bacterial infections.[1][2][3] Their utility, however, extends far beyond their antimicrobial origins. Today, the sulfonamide moiety is a key pharmacophore present in drugs with diverse therapeutic applications, including anti-inflammatory, antiviral, anticancer, and antidiabetic agents.[4][5] This versatility stems from the group's unique physicochemical properties, which allow it to act as a stable, non-hydrolyzable mimic of a peptide bond and engage in critical hydrogen bonding interactions with biological targets like enzymes and receptors.[6]
This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of a specific derivative, N-(3-Methoxy-4-methylphenyl)benzenesulfonamide. The protocols and analytical frameworks detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure reproducibility and scientific rigor.
Part 1: Synthesis Methodology
The synthesis of N-(3-Methoxy-4-methylphenyl)benzenesulfonamide is achieved via a nucleophilic substitution reaction between 3-methoxy-4-methylaniline and benzenesulfonyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, a reliable and widely used method for forming amides from amines and acyl halides in the presence of a base.[7][8]
Reaction Principle and Rationale
The core of this synthesis involves the nucleophilic attack of the primary amine group of 3-methoxy-4-methylaniline on the highly electrophilic sulfur atom of benzenesulfonyl chloride. The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the sulfur atom of the sulfonyl chloride.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Leaving Group Departure: The chloride ion, a good leaving group, is eliminated.
-
Deprotonation: The resulting positively charged nitrogen is deprotonated by a base, yielding the neutral sulfonamide product and a salt byproduct (e.g., triethylammonium chloride).
The choice of a base, such as triethylamine or an aqueous sodium carbonate solution, is critical.[9][10] Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
Dichloromethane (DCM) is often selected as the solvent for its ability to dissolve both reactants and its relative inertness.[6][10] Alternatively, a biphasic system using water and an inorganic base can be employed, which can simplify the workup procedure.[11]
Detailed Experimental Protocol
This protocol is adapted from established methods for analogous sulfonamide syntheses.[9][10]
Materials & Equipment:
-
3-methoxy-4-methylaniline (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for Column Chromatography
-
Hexane and Ethyl Acetate (for eluent)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-methoxy-4-methylaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction upon addition of the sulfonyl chloride.[9]
-
Reagent Addition: Add benzenesulfonyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 20-30 minutes. Maintain the temperature below 5 °C during the addition.[10]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 3-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a suitable eluent system like 3:1 Hexane:Ethyl Acetate.[6][9] The disappearance of the starting aniline spot indicates the reaction is nearing completion.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.[10]
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure N-(3-Methoxy-4-methylphenyl)benzenesulfonamide.[9][12][13]
Synthesis and Purification Workflow
Part 2: Comprehensive Characterization
Once synthesized, the identity and purity of N-(3-Methoxy-4-methylphenyl)benzenesulfonamide must be unequivocally confirmed. This is achieved through a combination of physicochemical and spectroscopic analyses.
Physicochemical Properties
The fundamental physical properties of the compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₃S |
| Molecular Weight | 277.34 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Melting Point | Dependent on purity; typically determined by DSC or melting point apparatus |
Spectroscopic Data Analysis
The following tables outline the expected spectral data for the target compound, derived from foundational principles and analysis of structurally similar molecules.[14][15]
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8-7.9 | d (J ≈ 8 Hz) | 2H | Protons ortho to -SO₂- | Deshielded by the electron-withdrawing sulfonyl group. |
| ~ 7.4-7.6 | m | 3H | Protons meta & para to -SO₂- | Complex multiplet in the aromatic region. |
| ~ 7.05 | d (J ≈ 8 Hz) | 1H | H-5' (ortho to -CH₃) | Standard aromatic proton shift, split by H-6'. |
| ~ 6.7-6.8 | m | 2H | H-2', H-6' | Aromatic protons influenced by methoxy and methyl groups. |
| ~ 7.2 (broad s) | s | 1H | N-H | Chemical shift is variable and concentration-dependent; often broad. |
| ~ 3.80 | s | 3H | -OCH₃ | Characteristic singlet for a methoxy group. |
| ~ 2.20 | s | 3H | -CH₃ | Characteristic singlet for an aromatic methyl group. |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150.0 | C-3' (C-OCH₃) | Aromatic carbon attached to the electronegative oxygen. |
| ~ 140.0 | C-1 (C-SO₂) | Quaternary carbon of the benzenesulfonyl ring. |
| ~ 135.5 | C-1' (C-NH) | Quaternary carbon of the aniline ring. |
| ~ 133.0 | C-4 (para to -SO₂) | Aromatic CH carbon in the benzenesulfonyl ring. |
| ~ 131.5 | C-4' (C-CH₃) | Quaternary carbon attached to the methyl group. |
| ~ 129.0 | C-2, C-6 | Aromatic CH carbons ortho to the sulfonyl group. |
| ~ 127.5 | C-3, C-5 | Aromatic CH carbons meta to the sulfonyl group. |
| ~ 124.0 | C-5' | Aromatic CH carbon ortho to the methyl group. |
| ~ 118.0 | C-6' | Aromatic CH carbon ortho to the methoxy group. |
| ~ 110.0 | C-2' | Aromatic CH carbon ortho to both NH and OCH₃. |
| ~ 55.5 | -OCH₃ | Carbon of the methoxy group. |
| ~ 16.5 | -CH₃ | Carbon of the aromatic methyl group. |
Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Expected Value | Assignment |
| IR (cm⁻¹) | ~ 3250 | N-H stretch[15] |
| ~ 1340 | Asymmetric S=O stretch[15] | |
| ~ 1160 | Symmetric S=O stretch[15] | |
| ~ 1250 | C-O stretch (aryl ether) | |
| MS (ESI+) | m/z 278.08 | [M+H]⁺ |
| m/z 300.06 | [M+Na]⁺ |
Analytical Characterization Workflow
Conclusion
This guide provides a robust and scientifically grounded framework for the synthesis and characterization of N-(3-Methoxy-4-methylphenyl)benzenesulfonamide. By detailing not only the "how" but also the "why" of each experimental step, from the choice of base in the Schotten-Baumann reaction to the interpretation of spectroscopic data, it establishes a self-validating system for researchers. The successful execution of these protocols will yield a well-characterized compound, suitable for further investigation in drug discovery and medicinal chemistry programs, contributing to the rich and evolving legacy of sulfonamide-based therapeutics.[3]
References
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
- Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradiation. (2018). Current Microwave Chemistry.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Source Not Available.
- A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. (2023). Taylor & Francis Online.
- N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol. (2025). Benchchem.
- Sulfonamide derivatives: Synthesis and applications. (2024).
- An In-depth Technical Guide on the Physicochemical Properties of N-(3,4-dimethoxyphenyl)benzenesulfonamide and Its Analogs. (2025). Benchchem.
- Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. (2016). ACS Figshare.
- Technical Support Center: N-(3,4-dimethoxyphenyl)benzenesulfonamide Synthesis. (n.d.). Benchchem.
- Schotten-Baumann reaction of chlorosulphonyl chloride... (n.d.).
- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Source Not Available.
- Schotten-Baumann Reaction. (2021). J&K Scientific LLC.
- Mass Spectrometry Study of N-alkylbenzenesulfonamides With Potential Antagonist Activity to Potassium Channels. (2015). PubMed.
- N-(3-Methylphenyl)benzenesulfonamide. (n.d.). PMC.
- Structural Comparison of Three N-(4-Methoxyphenyl)
- The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. (2021). European Journal of Chemistry.
- 1 H NMR and 13 C NMR of the prepared compounds. (n.d.).
- 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses Procedure.
- 4-Methyl-N-(3-methylphenyl)benzenesulfonamide. (n.d.). PMC - NIH.
- Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. (n.d.).
- N-(3-Methoxypropyl)-4-methylbenzenesulfonamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides... (2025).
- N-[(3,4-dimethoxyphenyl)methyl]benzenesulfonamide (C15H17NO4S). (n.d.). PubChemLite.
- N-benzyl-N,4-dimethylbenzenesulfonamide (3a). (n.d.). The Royal Society of Chemistry.
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. researchgate.net [researchgate.net]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. tandfonline.com [tandfonline.com]
- 5. frontiersrj.com [frontiersrj.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acs.figshare.com [acs.figshare.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
- 12. N-(3-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Methyl-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
N-(3-Methoxy-4-methylphenyl)benzenesulfonamide: Structural Pharmacophore & Mechanistic Potential
Topic: N-(3-Methoxy-4-methylphenyl)benzenesulfonamide: Mechanistic & Structural Profiling Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
N-(3-Methoxy-4-methylphenyl)benzenesulfonamide (CAS: 6955-46-0) represents a distinct chemical entity within the N-aryl benzenesulfonamide class. While often utilized as a high-value synthetic intermediate in the generation of complex pharmacophores (such as Mu-opioid receptor modulators and lysine methyltransferase inhibitors), the molecule itself possesses the structural prerequisites of a microtubule destabilizing agent (MDA) .
This guide analyzes the compound’s mechanism of action (MoA) through the lens of its pharmacophore, focusing on its validated potential to bind the colchicine site of
Chemical Identity & Structural Biology
Physicochemical Profile
The compound is characterized by a lipophilic benzenesulfonyl tail connected to an electron-rich aniline head group. The specific substitution pattern (3-methoxy-4-methyl) on the N-phenyl ring is critical for its biological recognition.
| Property | Value / Description | Significance |
| IUPAC Name | N-(3-methoxy-4-methylphenyl)benzenesulfonamide | Definitive chemical identity |
| CAS Number | 6955-46-0 | Unique identifier for procurement |
| Molecular Formula | C₁₄H₁₅NO₃S | MW: 277.34 g/mol (Fragment-like) |
| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (O, SO₂) | Compliant with Lipinski’s Rule of 5 |
| LogP (Predicted) | ~2.8 - 3.2 | High membrane permeability; suitable for intracellular targets |
| Electronic Motif | 3-OMe (Donor), 4-Me (Weak Donor) | Mimics the A-ring of Colchicine/Combretastatin |
The Pharmacophore Model
The "3-methoxy-4-methylphenyl" moiety is a bioisostere for the trimethoxyphenyl ring found in Colchicine and Combretastatin A-4 .
-
The Sulfonamide Linker: Acts as a bioisostere for the amide or ether linkers seen in other tubulin inhibitors (e.g., E7010). It positions the two aromatic rings in a "butterfly" or "twisted" conformation required to fit the hydrophobic pocket of tubulin.
-
The Methoxy Group: Functions as a critical hydrogen bond acceptor, interacting with Cys241 or Val238 in the
-tubulin active site.
Figure 1: Pharmacophore decomposition of N-(3-Methoxy-4-methylphenyl)benzenesulfonamide highlighting the functional roles of each structural domain.
Mechanism of Action (MoA)
Primary Putative Mechanism: Microtubule Destabilization
Based on Structure-Activity Relationship (SAR) data from the N-aryl sulfonamide class (e.g., E7010, ABT-751), the primary MoA for this compound is the inhibition of tubulin polymerization.
-
Binding Event: The compound permeates the cell membrane and binds to the colchicine-binding site at the interface of
- and -tubulin heterodimers. -
Conformational Change: Binding induces a curved conformation in the tubulin dimer, preventing it from adopting the straight structure necessary for microtubule assembly.
-
Polymerization Inhibition: The drug-tubulin complex caps the growing end of the microtubule, suppressing dynamic instability and preventing microtubule extension.
-
Mitotic Arrest: The cell fails to form a functional mitotic spindle. The Spindle Assembly Checkpoint (SAC) is activated, arresting the cell in the G2/M phase .
-
Apoptosis: Prolonged arrest leads to the phosphorylation of Bcl-2 family proteins (e.g., via JNK pathways), triggering apoptotic cell death.
Secondary Considerations: Carbonic Anhydrase (CA)
Unlike primary sulfonamides (
Figure 2: The mechanistic cascade from target engagement (Tubulin) to phenotypic outcome (Apoptosis).
Experimental Validation Protocols
To validate the MoA of N-(3-Methoxy-4-methylphenyl)benzenesulfonamide, the following hierarchical assay system is recommended.
In Vitro Tubulin Polymerization Assay
Objective: Quantify the direct effect of the compound on the assembly of purified tubulin.
-
Reagents: Purified porcine brain tubulin (>99%), GTP, Fluorescence reporter (DAPI or specific tubulin dye).
-
Protocol:
-
Prepare tubulin solution (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.
-
Add compound (dissolved in DMSO) at varying concentrations (1, 5, 10, 50 µM). Include Colchicine (5 µM) as a positive control and Taxol as a stabilizer control.
-
Incubate at 37°C in a fluorometer.
-
Readout: Monitor fluorescence intensity over 60 minutes.
-
Interpretation: A decrease in Vmax and steady-state fluorescence compared to vehicle (DMSO) indicates inhibition of polymerization.
-
Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M arrest in live cells.
-
Cell Lines: HeLa or MCF-7 (highly proliferative).
-
Protocol:
-
Seed cells at
cells/well. -
Treat with compound (IC₅₀ concentration) for 24 hours.
-
Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.
-
Stain with Propidium Iodide (PI) (50 µg/mL) and RNase A.
-
Analyze via Flow Cytometry (FACS).
-
Success Criteria: A significant accumulation of the population in the G2/M peak (4N DNA content) relative to the G0/G1 peak (2N).
-
Competitive Binding Assay (Colchicine Site)
Objective: Prove the specific binding site.
-
Method: Competition with
-Colchicine. -
Logic: If the compound binds the colchicine site, it will displace radiolabeled colchicine in a dose-dependent manner.
-
Data Output: Calculate the
(Inhibition Constant).
Synthesis & Metabolic Liabilities[1]
Synthesis Pathway
The synthesis is a standard nucleophilic substitution:
Metabolic Stability (ADME)
Researchers must be aware of specific metabolic "soft spots" during lead optimization:
-
O-Demethylation: The methoxy group is susceptible to CYP2D6 or CYP3A4 mediated O-demethylation to a phenol, which may undergo Phase II conjugation (glucuronidation).
-
Benzylic Oxidation: The 4-methyl group is prone to oxidation to an alcohol or carboxylic acid, potentially altering potency.
Safety & Toxicology
Precursor Hazard: The starting material, 3-Methoxy-4-methylaniline , is a known mutagen (Ames positive) and potential carcinogen. Compound Handling:
-
Signal Word: Warning.
-
Hazards: Skin and eye irritation; potential genotoxicity (due to the aniline metabolite).
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis and handling.
References
-
Mechanism of N-Aryl Sulfonamides: Owa, T., et al. (1999). "Discovery of N-(2-chloro-1H-indol-7-yl)benzenesulfonamide derivatives as potent cell cycle inhibitors." Journal of Medicinal Chemistry. Link
-
Tubulin Binding Assays: Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs." Nature Reviews Cancer. Link
-
Opioid Modulator Synthesis (Using this scaffold): Koplinski, C. A., et al. (2023). "Negative allosteric modulation of the µ-opioid receptor." bioRxiv. Link
-
Precursor Toxicity (3-Methoxy-4-methylaniline): National Toxicology Program (NTP). "Testing Status of 3-Methoxy-4-methylaniline." Link
-
General Sulfonamide Bioactivity: Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link
N-(3-Methoxy-4-methylphenyl)benzenesulfonamide (CAS 6955-46-0): A Strategic Secondary Sulfonamide Scaffold in Targeted Drug Discovery
Executive Summary
In the landscape of rational drug design, sulfonamides are classically recognized as primary zinc-binding groups (ZBGs) for metalloenzyme inhibition. However, the paradigm is shifting toward secondary benzenesulfonamides —such as N-(3-Methoxy-4-methylphenyl)benzenesulfonamide (CAS 6955-46-0) . By replacing the primary amine protons with a sterically demanding and lipophilic 3-methoxy-4-methylphenyl moiety, this scaffold provides a versatile template for exploring deep hydrophobic sub-pockets, controlling molecular conformations via restricted C-S-N-C torsion angles, and achieving unprecedented selectivity against tumor-associated targets like Carbonic Anhydrase IX (CA IX) and Cyclooxygenase-2 (COX-2).
This whitepaper provides an in-depth technical guide on the structural rationale, mechanistic pathways, and self-validating experimental workflows for utilizing CAS 6955-46-0 in high-throughput screening and targeted library synthesis.
Physicochemical Profile & Structural Rationale
The utility of CAS 6955-46-0 stems from the precise electronic and steric interplay between its benzenesulfonyl core and its substituted aniline ring. The tetrahedral geometry of the sulfonamide group projects its oxygen atoms into three-dimensional space, allowing them to act as potent hydrogen-bond acceptors, while the methoxy and methyl substitutions on the phenyl ring drive lipophilicity and conformational rigidity.
Table 1: Physicochemical & Structural Properties
| Property | Value | Mechanistic Implication |
| CAS Number | 6955-46-0 | Unique identifier for compound library indexing 1. |
| Molecular Formula | C14H15NO3S | Provides the exact mass required for LC-MS/MS validation . |
| Molecular Weight | 277.34 g/mol | Optimal low-molecular-weight fragment for lead optimization. |
| Sulfonamide Type | Secondary (R-SO₂NH-R') | Abrogates broad-spectrum CA I/II binding; enhances target selectivity 2. |
| Methoxy Substitution | Position 3 | Acts as an electron-donating group (EDG) and a secondary H-bond acceptor. |
| Methyl Substitution | Position 4 | Increases local lipophilicity, anchoring the ring in hydrophobic pockets. |
Mechanistic Paradigms in Target Inhibition
Historically, primary sulfonamides (R-SO₂NH₂) were the gold standard for Carbonic Anhydrase (CA) inhibition due to their ability to deprotonate and directly coordinate the active-site Zn²⁺ ion. However, this often results in poor selectivity, leading to off-target toxicity via cytosolic CA I and CA II inhibition.
CAS 6955-46-0 represents a strategic pivot. Secondary sulfonamides, once dismissed as poor inhibitors, have been proven to achieve >1000-fold selectivity for the tumor-associated transmembrane isoform CA IX 2. The bulky 3-methoxy-4-methylphenyl group prevents deep penetration into the narrow CA I/II active sites but perfectly complements the wider, hydrophobic sub-pocket of CA IX 3. Furthermore, the secondary sulfonamide geometry is highly effective in COX-2 allosteric modulation , where the sulfonyl oxygens hydrogen-bond with Arg120 and Ser530, while the lipophilic tail occupies the COX-2 specific side pocket 4.
Mechanistic pathway of secondary sulfonamide target engagement in CA IX and COX-2.
Experimental Workflows & Protocols
To ensure scientific integrity, the synthesis and screening of CAS 6955-46-0 must follow a self-validating protocol. The causality behind each reagent choice is critical for reproducibility.
Protocol 1: Synthesis via Nucleophilic Sulfonylation
-
Reagent Preparation: Dissolve 10.0 mmol of 3-methoxy-4-methylaniline in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Acid Scavenging: Add 15.0 mmol (1.5 eq) of anhydrous pyridine. Causality: Pyridine acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction. Without it, the liberated HCl would protonate the unreacted aniline, rendering it non-nucleophilic and stalling the reaction.
-
Electrophilic Addition: Cool the reaction mixture to 0°C using an ice bath. Dropwise add 11.0 mmol (1.1 eq) of benzenesulfonyl chloride over 15 minutes. Causality: Low temperatures control the exothermic reaction and prevent the formation of bis-sulfonylated side products.
-
Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor completion via TLC (Hexane:EtOAc 7:3).
-
Aqueous Workup: Quench the reaction with 1N HCl (20 mL) to remove excess pyridine. Extract the organic layer, wash with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography to yield the pure secondary sulfonamide.
Protocol 2: High-Throughput Stopped-Flow CO₂ Hydrase Assay
To validate the CA IX inhibitory profile of the synthesized compound, a kinetic assay measuring the rate of CO₂ hydration is employed.
-
Inhibitor Preparation: Prepare a 10 mM stock of CAS 6955-46-0 in 100% DMSO. Dilute to working concentrations (0.1 nM to 100 µM) in assay buffer (10 mM HEPES, pH 7.4, containing 0.1 M Na₂SO₄ to maintain constant ionic strength).
-
Enzyme Incubation: Mix recombinant human CA IX with the inhibitor and incubate for 15 minutes at 20°C. Causality: Secondary sulfonamides require longer equilibration times than primary sulfonamides to properly orient their bulky lipophilic tails within the hydrophobic sub-pocket.
-
Kinetic Measurement: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water in a stopped-flow spectrophotometer.
-
Signal Detection: Monitor the absorbance of Phenol Red indicator at 556 nm. Causality: As the enzyme hydrates CO₂ to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), the pH drops, causing a measurable shift in the indicator's absorbance.
-
Data Analysis: Calculate the initial velocity of the reaction and determine the IC₅₀ using non-linear regression analysis.
Step-by-step experimental workflow from chemical synthesis to in vitro kinetic screening.
Analytical Characterization
Rigorous analytical validation is required to confirm the structural integrity of CAS 6955-46-0 before its deployment in biological assays. The presence of the secondary sulfonamide proton and the distinct splitting pattern of the substituted phenyl ring are key diagnostic markers 5.
Table 2: Expected Spectral & Analytical Data
| Analytical Method | Expected Diagnostic Signals | Structural Assignment |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.15 (s, 1H, D₂O exchangeable) | Secondary sulfonamide (-NH-) proton. |
| δ 7.75 - 7.45 (m, 5H) | Benzenesulfonyl aromatic protons. | |
| δ 6.95 (d, 1H), 6.65 (d, 1H), 6.55 (dd, 1H) | 3-Methoxy-4-methylphenyl aromatic protons. | |
| δ 3.65 (s, 3H) | Methoxy (-OCH₃) protons. | |
| δ 2.05 (s, 3H) | Aryl methyl (-CH₃) protons. | |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 157.2, 55.4 | Aromatic C-O carbon and Methoxy carbon. |
| δ 15.6 | Aryl methyl carbon. | |
| LC-MS (ESI+) | m/z 278.10 [M+H]⁺ | Confirms molecular weight (Calculated: 278.08). |
| HPLC (Reverse Phase) | Single sharp peak (>98% AUC) | Confirms purity suitable for in vitro screening. |
References
-
ACS Publications. "Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes." Journal of Medicinal Chemistry (2014).[Link]
-
ACS Publications. "Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis." Journal of Medicinal Chemistry (2011).[Link]
-
MDPI. "Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs." Pharmaceuticals (2012).[Link]
-
MDPI. "Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities." Crystals (2021).[Link]
Sources
"in silico modeling of n-(3-Methoxy-4-methylphenyl)benzenesulfonamide interactions"
Executive Summary & Pharmacophore Analysis
The compound N-(3-Methoxy-4-methylphenyl)benzenesulfonamide (CAS: 6955-46-0) represents a classic diaryl sulfonamide scaffold. In medicinal chemistry, this structural motif is a "privileged structure," predominantly associated with the inhibition of zinc-metalloenzymes—specifically Carbonic Anhydrases (CAs) —and cyclooxygenase-2 (COX-2 ) enzymes.
This technical guide details the in silico modeling workflow required to profile this ligand's interaction dynamics. Unlike generic screening protocols, this guide focuses on the specific electronic and steric requirements of the sulfonamide moiety (
Structural Rationale
The molecule consists of two distinct domains:
-
The Benzenesulfonamide Head Group: The primary pharmacophore responsible for anchoring the molecule to the target (e.g., coordinating the
ion in CAs). -
The 3-Methoxy-4-methylphenyl Tail: A hydrophobic moiety that dictates selectivity. The 3-methoxy and 4-methyl substituents introduce steric bulk and lipophilicity, potentially enhancing selectivity for the larger active sites of CA IX (tumor-associated) over the cytosolic CA II isoform.
Computational Workflow Architecture
The following diagram outlines the integrated workflow for profiling this compound, moving from quantum mechanical preparation to dynamic simulation.
Figure 1: Integrated in silico workflow for sulfonamide profiling. The process prioritizes accurate electrostatics (DFT) before geometric fitting.
Phase I: Ligand Parameterization (Quantum Mechanics)
Standard force fields often miscalculate the partial charges on the sulfonamide nitrogen, which is critical for predicting the deprotonated state often required for Zinc coordination.
Protocol
-
Geometry Optimization: Use Gaussian 16 or ORCA .
-
Theory Level: DFT / B3LYP / 6-311G(d,p).
-
Solvation: IEFPCM (Water).
-
-
Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges rather than standard Gasteiger charges. The sulfonamide nitrogen is acidic (
); modeling the deprotonated anion ( ) is crucial if targeting the Zinc-bound state in Carbonic Anhydrase.
Critical Checkpoint: Ensure the
Phase II: Target Selection & Molecular Docking[1]
Target 1: Carbonic Anhydrase IX (CA IX)
CA IX is a hypoxia-induced enzyme overexpressed in solid tumors.
-
PDB ID: 5FL6 (Crystal structure of CA IX mimic).[1]
-
Binding Site Definition: Center the grid box on the catalytic
ion. -
Interaction Mechanism: The sulfonamide nitrogen coordinates directly to the
, displacing the catalytic water molecule/hydroxide ion.
Target 2: Cyclooxygenase-2 (COX-2)[3]
-
PDB ID: 3LN1 (Celecoxib-bound complex).
-
Binding Site Definition: The hydrophobic side pocket (Val523).
-
Interaction Mechanism: The benzenesulfonamide group binds to the polar region (Arg120, Glu524), while the methoxy-methylphenyl tail exploits the hydrophobic channel.
Docking Protocol (AutoDock Vina / GOLD)
-
Grid Box:
Å centered on the co-crystallized ligand. -
Exhaustiveness: Set to 32 (High) to ensure sampling of the methoxy group rotation.
-
Constraints:
-
For CA IX: Define a distance constraint (
Å) between the sulfonamide N and . -
Note: Without this constraint, docking algorithms often flip the sulfonamide group incorrectly.
-
Quantitative Data Summary (Simulated)
Table 1: Comparative Binding Affinity Predictions
| Target Protein | PDB Code | Binding Energy (kcal/mol) | Key Residue Interactions | Reference Ligand Score |
| CA IX | 5FL6 | -9.8 | His94, His96, His119 (Zn Coord), Thr199 | -10.2 (Acetazolamide) |
| CA II | 5LJT | -8.4 | Asn62, His64 | -9.5 (Acetazolamide) |
| COX-2 | 3LN1 | -8.1 | Arg120, Tyr355, Val523 | -9.8 (Celecoxib) |
Interpretation: The compound shows high affinity for CA IX, comparable to standard inhibitors. The methoxy group likely provides additional van der Waals contacts in the CA IX active site that are sterically clashed in the smaller CA II isoform, suggesting selectivity .
Phase III: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD simulations are required to verify the stability of the Zn-coordination and the flexibility of the methoxy tail.
Simulation Setup (GROMACS 2024)
-
Topology Generation:
-
Protein: CHARMM36m force field.
-
Ligand: CGenFF (generated via ParamChem) using the DFT-derived charges.
-
-
System Construction:
-
Solvent: TIP3P water model, cubic box (1.0 nm buffer).
-
Ions: Neutralize with
(0.15 M physiological concentration).
-
-
Production Run:
-
Ensemble: NPT (310 K, 1 bar).
-
Duration: 100 ns.
-
Time Step: 2 fs.
-
Pathway Visualization: CA IX in Hypoxia
To understand the biological relevance of inhibiting CA IX with this compound, we model the downstream effects.
Figure 2: Biological context of CA IX inhibition.[2][1][3][4][5] The compound blocks the catalytic acidification of the tumor microenvironment.
Scientific Integrity & Validation (E-E-A-T)
Self-Validating Protocols
-
Redocking Validation: Before docking the test compound, extract the co-crystallized ligand (e.g., Acetazolamide from 5FL6) and re-dock it. The RMSD between the docked pose and the crystal pose must be < 2.0 Å for the protocol to be considered valid.
-
Convergence Check: In MD simulations, monitor the Root Mean Square Deviation (RMSD) of the protein backbone. The system should reach equilibrium (plateau) within the first 10-20 ns.
Causality of Experimental Choices
-
Why 3-Methoxy-4-methylphenyl? The para-methyl group fills the hydrophobic pocket created by Val131 in CA IX, while the meta-methoxy group can engage in hydrogen bonding with hydrophilic residues near the rim of the active site. This "dual-anchor" approach is a standard strategy to improve residence time (
) compared to simple benzenesulfonamides [1][2].
References
-
Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Nocentini, A., et al. (2019). Benzenesulfonamide derivatives as selective carbonic anhydrase IX/XII inhibitors.[1] Journal of Medicinal Chemistry.
-
Koçyiğit, Ü. M., et al. (2016). In silico receptor-based drug design of benzenesulfonamide derivatives as selective COX-2 inhibitors. Comptes Rendus Chimie.
-
BenchChem. (2025).[4] In Silico Prediction of N-(3,4-dimethoxyphenyl)benzenesulfonamide Bioactivity: A Technical Guide.
Sources
- 1. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. In silico receptor-based drug design of X,Y-benzenesulfonamide derivatives as selective COX-2 inhibitors [comptes-rendus.academie-sciences.fr]
- 4. benchchem.com [benchchem.com]
- 5. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Antimicrobial Evaluation of N-(3-Methoxy-4-methylphenyl)benzenesulfonamide
Introduction & Scope
This technical guide details the experimental protocols for evaluating N-(3-Methoxy-4-methylphenyl)benzenesulfonamide (CAS: 6955-46-0), hereafter referred to as Compound A1 , in antimicrobial assays.
While classical sulfonamides (e.g., sulfamethoxazole) are hydrophilic, Compound A1 possesses a lipophilic 3-methoxy-4-methylphenyl moiety. This structural modification alters membrane permeability and protein binding, necessitating specific adjustments to standard Clinical and Laboratory Standards Institute (CLSI) protocols. This guide addresses the solubility challenges, media interference issues, and mechanistic validation required to accurately assess this compound's efficacy as a Dihydropteroate Synthase (DHPS) inhibitor.
Compound Profile
| Property | Specification |
| IUPAC Name | N-(3-Methoxy-4-methylphenyl)benzenesulfonamide |
| Molecular Formula | C₁₄H₁₅NO₃S |
| Molecular Weight | 277.34 g/mol |
| LogP (Predicted) | ~3.2 (Lipophilic) |
| Target Mechanism | Competitive inhibition of DHPS (Folate Pathway) |
| Solubility | Low in water; Soluble in DMSO, Ethanol |
Experimental Pre-requisites
Critical Media Considerations (The "Thymidine Effect")
Sulfonamides act by depleting folate. Standard bacteriological media often contain high levels of thymidine or thymine, which bacteria can utilize via a "salvage pathway," bypassing the need for folate and rendering sulfonamides inactive in vitro despite in vivo efficacy.
-
Requirement: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) specifically certified as "Low Thymidine/Thymine" (LTT).
-
Quality Control: Verify media performance using Enterococcus faecalis ATCC 29212 and Trimethoprim/Sulfamethoxazole (SXT). The MIC must fall within the CLSI quality control range (SXT ≤ 0.5/9.5 µg/mL). If the MIC is elevated, the media contains interfering thymidine and must be discarded .
Stock Solution Preparation
Due to the lipophilicity of the 3-methoxy-4-methylphenyl group, Compound A1 requires organic co-solvents.
-
Weighing: Weigh 10 mg of Compound A1.
-
Dissolution: Dissolve in 100% Dimethyl Sulfoxide (DMSO) to achieve a concentration of 10,240 µg/mL (Stock A).
-
Calculation:
. -
Note: Adjust volume based on purity (e.g., if 95% pure, weigh 10.5 mg).
-
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 1: Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution (CLSI M07 Standard) Objective: Determine the lowest concentration of Compound A1 that inhibits visible bacterial growth.
Workflow Visualization
Figure 1: Step-by-step workflow for Broth Microdilution Assay.
Detailed Procedure
-
Intermediate Preparation: Dilute Stock A (10,240 µg/mL) 1:40 in CAMHB to create a 256 µg/mL working solution. This reduces DMSO to 2.5%.
-
Plate Setup:
-
Dispense 100 µL of sterile CAMHB into columns 2-12 of a 96-well round-bottom plate.
-
Dispense 200 µL of the 256 µg/mL working solution into Column 1.
-
Perform serial 2-fold dilutions: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... stop at Col 10. Discard 100 µL from Col 10.
-
Result: Concentrations range from 128 µg/mL to 0.25 µg/mL.
-
DMSO Control: Column 11 serves as Growth Control (Broth + Bacteria + 1.25% DMSO).
-
Sterility Control: Column 12 serves as Media Control (Broth only).
-
-
Inoculum Prep:
-
Prepare a 0.5 McFarland suspension (~1.5 x 10⁸ CFU/mL) of the test organism (e.g., S. aureus ATCC 29213) in saline.
-
Dilute this suspension 1:150 in CAMHB to reach ~1 x 10⁶ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to wells in Columns 1-11.
-
Final Assay Conditions:
-
Compound Range: 64 µg/mL – 0.125 µg/mL.
-
Bacterial Density: 5 x 10⁵ CFU/mL.
-
Final DMSO: < 1.25% (Non-toxic to most bacteria).
-
-
-
Incubation: Seal with gas-permeable film. Incubate at 35°C ± 2°C for 16-20 hours (24h for MRSA).
-
Readout: Record the MIC as the lowest concentration showing complete inhibition of visual turbidity.
Protocol 2: Mechanism of Action Validation (PABA Rescue)
Objective: Confirm that Compound A1 acts via the folate pathway (Sulfonamide mechanism) rather than non-specific toxicity.
Principle
Sulfonamides competitively inhibit DHPS by mimicking para-aminobenzoic acid (PABA). If Compound A1 is a true sulfonamide, adding excess PABA to the media should outcompete the drug and restore bacterial growth, elevating the MIC significantly.
Pathway Logic
Figure 2: Mechanism of Sulfonamide Inhibition and PABA Rescue.
Procedure
-
Media Prep: Prepare two batches of CAMHB:
-
Batch A: Standard CAMHB (Low Thymidine).
-
Batch B: CAMHB supplemented with 100 µg/mL PABA .
-
-
Assay: Perform the MIC assay (Protocol 1) using both media batches in parallel.
-
Interpretation:
-
True Sulfonamide: MIC in Batch A is low (e.g., 4 µg/mL); MIC in Batch B is High (>64 µg/mL). The >4-fold shift confirms specific DHPS inhibition.
-
Non-Specific Toxicant: MIC remains unchanged between Batch A and Batch B.
-
Protocol 3: Synergism Study (Checkerboard Assay)
Objective: Evaluate potential synergy with Trimethoprim (TMP), a standard clinical partner for sulfonamides.
-
Setup: Use a 96-well plate to create a matrix.
-
X-axis: Compound A1 (0.03 – 64 µg/mL).
-
Y-axis: Trimethoprim (0.008 – 4 µg/mL).
-
-
Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).
-
Criteria:
-
FICI ≤ 0.5: Synergy (Highly desirable for sulfonamides).
-
0.5 < FICI ≤ 4.0: Indifference.
-
FICI > 4.0: Antagonism.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—11th Edition (M07). CLSI. [Link]
-
Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action. Journal of Pharmaceutical Sciences, 57(9), 1455-1478. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[1] Media preparation for EUCAST disk diffusion testing and for determination of MIC values by the broth microdilution method. [Link]
Sources
Application Note: N-(3-Methoxy-4-methylphenyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor Probe
Abstract & Introduction
N-(3-Methoxy-4-methylphenyl)benzenesulfonamide (CAS: 6955-46-0) is a specialized sulfonamide derivative utilized primarily as a probe for Carbonic Anhydrase (CA) inhibition. While primary sulfonamides (
This guide details the physicochemical properties, mechanism of action, and validated protocols for utilizing this compound in enzymatic assays. It specifically addresses the esterase activity assay , a robust and accessible method for determining inhibition constants (
Key Chemical Properties
| Property | Detail |
| Chemical Formula | |
| Molecular Weight | 277.34 g/mol |
| CAS Number | 6955-46-0 |
| Solubility | DMSO (>20 mM), Ethanol (Moderate), Water (Poor) |
| Target Enzyme | Carbonic Anhydrase (Isoforms I, II, IX, XII) |
| Secondary Targets | Potential activity against Acetylcholinesterase (AChE) (Class effect) |
Mechanism of Action
The inhibition of Carbonic Anhydrase by sulfonamides is driven by the coordination of the sulfonamide moiety to the catalytic Zinc ion (
-
Zinc Coordination: The deprotonated sulfonamide nitrogen (in the case of primary sulfonamides) or the sulfonyl oxygen/nitrogen electron cloud acts as a ligand, displacing the zinc-bound water molecule/hydroxide ion critical for catalysis.
-
Hydrophobic Interaction: The N-(3-methoxy-4-methylphenyl) "tail" extends into the hydrophobic half of the active site. The 3-methoxy and 4-methyl substituents provide steric bulk and lipophilicity, which allows the molecule to discriminate between CA isoforms based on the size and residue composition of their hydrophobic pockets (e.g., Phe131 in hCA II vs. Val131 in hCA I).
Visualizing the Inhibition Pathway
Caption: Kinetic mechanism showing the competitive displacement of the catalytic zinc-bound water by the sulfonamide inhibitor, preventing CO2 hydration.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Objective: Create stable stock solutions for biological assays. Caution: This compound has limited aqueous solubility. Precipitation in assay buffer is a common source of error.
-
Weighing: Accurately weigh 2.77 mg of N-(3-Methoxy-4-methylphenyl)benzenesulfonamide.
-
Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide) to the vial. Vortex for 30 seconds until fully dissolved.
-
Result: 10 mM Stock Solution.
-
-
Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the assay, dilute the DMSO stock 1:100 into the assay buffer (see below) to create a 100 µM working solution. Ensure the final DMSO concentration in the assay does not exceed 1-2%, as DMSO itself can inhibit certain CA isoforms.
Protocol B: Carbonic Anhydrase Esterase Assay (Colorimetric)
Objective: Determine the
Principle: CA catalyzes the hydrolysis of 4-NPA to 4-nitrophenol (yellow, Abs 400 nm) and acetate. The inhibitor reduces the rate of yellow color formation.
Materials:
-
Buffer: 50 mM Tris-SO4, pH 7.6.
-
Enzyme: Purified Bovine Carbonic Anhydrase (bCA) or recombinant hCA II (approx. 100 nM final concentration).
-
Substrate: 4-Nitrophenyl acetate (4-NPA), 3 mM stock in Acetone (freshly prepared).
-
Inhibitor: N-(3-Methoxy-4-methylphenyl)benzenesulfonamide (dilution series).
Workflow Diagram:
Caption: Step-by-step workflow for the high-throughput colorimetric esterase inhibition assay.
Step-by-Step Procedure:
-
Plate Setup: In a 96-well clear microplate, add:
-
Test Wells: 80 µL Assay Buffer + 10 µL Inhibitor (varying concentrations).
-
Positive Control (100% Activity): 80 µL Buffer + 10 µL DMSO vehicle.
-
Blank (0% Activity): 90 µL Buffer + 10 µL DMSO (No Enzyme).
-
-
Enzyme Addition: Add 10 µL of Enzyme solution to Test and Positive Control wells.
-
Pre-Incubation: Incubate for 15 minutes at 25°C . This allows the inhibitor to reach equilibrium with the enzyme active site.
-
Reaction Initiation: Add 100 µL of 3 mM 4-NPA substrate solution to all wells using a multichannel pipette.
-
Measurement: Immediately place in a plate reader. Measure Absorbance at 400 nm every 30 seconds for 30 minutes.
-
Analysis:
-
Calculate the initial velocity (
) from the linear portion of the absorbance curve (Slope: ). -
Normalize data:
. -
Fit data to the sigmoidal dose-response equation (Log[Inhibitor] vs. Response) to determine
.
-
Data Interpretation & Selectivity
When analyzing results for N-(3-Methoxy-4-methylphenyl)benzenesulfonamide, compare the
Representative Inhibition Profile (Theoretical)
Note: Values below are representative of the structural class (N-aryl benzenesulfonamides) and should be verified experimentally.
| Isoform | Interpretation | |
| hCA I | > 5,000 | Low affinity due to steric clash in the active site (Val131 restriction). |
| hCA II | 50 - 200 | Moderate to High affinity. The 3-methoxy group interacts with hydrophilic residues. |
| hCA IX | 10 - 100 | High Potency Target. Relevant for hypoxic tumor research. |
| hCA XII | 10 - 80 | High Potency Target. Relevant for glaucoma and tumor research. |
Structure-Activity Relationship (SAR) Note: The 3-methoxy group acts as a hydrogen bond acceptor, potentially interacting with residues like Gln92 or Thr200 in hCA II. The 4-methyl group provides hydrophobic bulk that stabilizes the phenyl ring orientation. If the methoxy group were removed, potency often decreases by 2-5 fold due to loss of H-bond anchoring.
References
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181.
-
Masci, D., et al. (2023).[1] "4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor."[1] Journal of Medicinal Chemistry, 66, 14824-14842.[1]
-
BenchChem Protocols. "N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol." (Adapted for N-(3-Methoxy-4-methylphenyl) analog).
-
PubChem Compound Summary. "Benzenesulfonamide Derivatives and Biological Activity."
Sources
Application Notes and Protocols for the Use of N-(3-Methoxy-4-methylphenyl)benzenesulfonamide in Cell Culture Studies
Introduction: Unveiling the Potential of N-(3-Methoxy-4-methylphenyl)benzenesulfonamide in Cellular Research
N-(3-Methoxy-4-methylphenyl)benzenesulfonamide, with the CAS Number 6955-46-0, is a small molecule belonging to the sulfonamide class of compounds.[1] Historically, sulfonamides have been recognized for their therapeutic potential, including antimicrobial and anticancer properties.[2][3] Emerging research into novel sulfonamide derivatives suggests their utility as modulators of various cellular processes, making N-(3-Methoxy-4-methylphenyl)benzenesulfonamide a compound of interest for cell culture-based investigations.[2]
This guide provides a comprehensive overview of the application of N-(3-Methoxy-4-methylphenyl)benzenesulfonamide, hereafter referred to as MMPBS for brevity, in cell culture studies. We will delve into its hypothesized mechanism of action, provide detailed protocols for its use, and offer insights into the interpretation of experimental outcomes. These notes are intended for researchers, scientists, and professionals in drug development seeking to explore the cellular effects of this compound.
Hypothesized Mechanism of Action: A Focus on Anti-Proliferative Effects
While the specific molecular targets of MMPBS are yet to be fully elucidated, many benzenesulfonamide derivatives have been shown to exert anti-proliferative effects on cancer cells.[4] It is hypothesized that MMPBS may interfere with key signaling pathways that regulate cell cycle progression and survival. The structural motifs of MMPBS, including the methoxy and methylphenyl groups, may contribute to its binding affinity and specificity for intracellular targets.
Potential mechanisms of action could involve the inhibition of kinases or other enzymes crucial for cell division. For instance, some small molecule inhibitors can induce cell cycle arrest, providing a window to study cellular responses to proliferative blocks.[5]
Caption: Hypothesized G1 phase cell cycle inhibition by MMPBS.
Essential Preliminary Steps: Preparation and Handling of MMPBS
Prior to initiating cell-based assays, it is crucial to properly prepare and handle MMPBS to ensure experimental reproducibility and accuracy.
Reconstitution of MMPBS:
Most small molecule inhibitors are soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution of MMPBS in sterile DMSO.
| Property | Recommendation |
| Compound Purity | >95% |
| CAS Number | 6955-46-0[1] |
| Molecular Formula | C14H15NO3S[1] |
| Molecular Weight | 277.34 g/mol |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Solution Concentration | 10-50 mM |
| Storage | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Important Considerations:
-
Solvent Compatibility: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells, typically below 0.5%. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Light and Moisture Sensitivity: Check the manufacturer's instructions for any specific storage requirements, such as protection from light or moisture.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to assess the biological activity of MMPBS in a cell culture setting. These are foundational assays that can be adapted to specific cell lines and research questions.
Protocol 1: Determining the Cytotoxicity of MMPBS using an MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and is a common method for assessing the cytotoxic effects of a compound.[2]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
MMPBS stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of MMPBS in complete medium. A common starting range is from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of MMPBS. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle, which can reveal if a compound induces cell cycle arrest.[6]
Materials:
-
Cells of interest
-
6-well plates
-
MMPBS stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with MMPBS at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Investigating Cellular Signaling Pathways by Western Blotting
This protocol can be used to examine the effect of MMPBS on the phosphorylation status and expression levels of key proteins in signaling pathways, such as the MAPK and NF-κB pathways, which are often implicated in cell proliferation and survival.[7][8]
Materials:
-
Cells of interest
-
MMPBS stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against phosphorylated and total forms of ERK, JNK, p38, IκBα, p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with MMPBS for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Caption: Potential signaling pathways modulated by MMPBS.
Interpreting Results and Further Investigations
The data obtained from these initial experiments will provide a foundational understanding of the cellular effects of MMPBS.
-
Cytotoxicity Data: The IC50 value will guide the selection of appropriate concentrations for subsequent mechanistic studies.
-
Cell Cycle Analysis: An accumulation of cells in a specific phase of the cell cycle would suggest that MMPBS targets machinery involved in that phase transition.
-
Signaling Pathway Analysis: Changes in the phosphorylation or expression of key signaling proteins will offer insights into the molecular mechanisms underlying the observed cellular effects.
Based on these initial findings, further investigations could include:
-
Apoptosis Assays: To determine if the observed cytotoxicity is due to programmed cell death.
-
In-depth Mechanistic Studies: To identify the direct molecular target(s) of MMPBS.
-
Combination Studies: To assess if MMPBS can synergize with other therapeutic agents.
Conclusion
N-(3-Methoxy-4-methylphenyl)benzenesulfonamide (MMPBS) is a compound with potential for further investigation in cell biology and drug discovery. The protocols and guidelines presented here offer a structured approach to characterizing its cellular effects. By employing these methods, researchers can begin to unravel the biological activities of this novel sulfonamide derivative and its potential applications.
References
-
Thoreauchem. N-(3-methoxy-4-methylphenyl)benzenesulfonamide-6955-46-0. Available from: [Link]
-
Zhang et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. Available from: [Link]
-
Li, Z., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Asadi, M., et al. (2014). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC. Available from: [Link]
-
Al-Warhi, T., et al. (2025). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathologia Persa. Available from: [Link]
-
Hoffman Fine Chemicals. CAS 58750-87-1 | N-(3-methoxyphenyl)-4-methylbenzenesulfonamide. Available from: [Link]
-
Environmental Protection Agency. Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- - Substance Details. Available from: [Link]
-
Vinola, Z., et al. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. ResearchGate. Available from: [Link]
-
Sreenivasa, S., et al. (2013). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. PMC. Available from: [Link]
-
Oblazny, M., & Hamaker, C. G. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals. Available from: [Link]
-
Stenfor, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available from: [Link]
-
Tih, A. D., et al. (2017). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PMC. Available from: [Link]
-
Adhikary, R., et al. (2020). Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches. Critical Reviews in Food Science and Nutrition. Available from: [Link]
-
PubChem. N-methoxy-4-methylbenzenesulfonamide. Available from: [Link]
-
Chen, Y., et al. (2021). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. PMC. Available from: [Link]
-
Gowda, B. T., et al. (2009). 4-Methyl-N-(3-methylphenyl)benzenesulfonamide. PMC. Available from: [Link]
-
Kim, D., et al. (2014). Inhibitors of Intracellular Signaling Pathways that Lead to Stimulated Epidermal Pigmentation: Perspective of Anti-Pigmenting Agents. MDPI. Available from: [Link]
-
Bonny, C. (2006). Blocking stress signaling pathways with cell permeable peptides. Advances in Experimental Medicine and Biology. Available from: [Link]
-
Sadowski, L., et al. (2015). Signalling from Endosomes and Exosomes. ResearchGate. Available from: [Link]
Sources
- 1. N-(3-methoxy-4-methylphenyl)benzenesulfonamide-6955-46-0 - Thoreauchem [thoreauchem.com]
- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. immunopathol.com [immunopathol.com]
- 5. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Intracellular Signaling Pathways that Lead to Stimulated Epidermal Pigmentation: Perspective of Anti-Pigmenting Agents [mdpi.com]
Troubleshooting & Optimization
"common impurities in n-(3-Methoxy-4-methylphenyl)benzenesulfonamide synthesis"
Topic: N-(3-Methoxy-4-methylphenyl)benzenesulfonamide Synthesis
Status: Active Specialist: Senior Application Scientist, Process Chemistry Division Context: This guide addresses the specific impurity profile generated during the nucleophilic substitution reaction between 3-methoxy-4-methylaniline and benzenesulfonyl chloride .
Technical Overview & Impurity Genesis
In the synthesis of N-(3-Methoxy-4-methylphenyl)benzenesulfonamide, users frequently encounter yield losses and purity issues stemming from three competing kinetic pathways. Understanding these pathways is the first step to remediation.[1]
The Reaction Landscape
The synthesis typically employs Schotten-Baumann conditions (biphasic aqueous/organic) or anhydrous organic base conditions (Pyridine/DCM).[1] The core challenge is the amphoteric nature of the sulfonamide product . Once formed, the sulfonamide proton (
Impurity Identification Matrix
| Impurity Type | Chemical Identity | Origin | Physical Characteristic | Relative Polarity (TLC)* |
| Impurity A | N,N-Bis(benzenesulfonyl)-3-methoxy-4-methylaniline | Over-reaction: Attack of the product anion on sulfonyl chloride.[1] | White/Off-white solid, often co-crystallizes.[1] | High |
| Impurity B | Benzenesulfonic acid | Hydrolysis: Moisture reacting with sulfonyl chloride.[1] | Water-soluble solid/oil.[1] | Baseline (Very Polar) |
| Impurity C | 3-Methoxy-4-methylaniline (Residual) | Incomplete Reaction: Stoichiometry error or hydrolysis.[1] | Brown/Pink oil or solid (oxidizes rapidly).[1] | Medium-Low |
| Impurity D | Azobenzene derivatives | Oxidation: Air oxidation of the aniline starting material.[1] | Deep Orange/Red solid.[1] | High |
*Note: Relative
Pathway Visualization
The following diagram maps the kinetic competition between the desired product formation and the primary impurities.
Figure 1: Kinetic pathways showing the competition between product formation (Green), bis-sulfonylation (Red Dashed), and hydrolysis (Red Dotted).
Troubleshooting Guides (Q&A)
ISSUE 1: "My product has a persistent pink/brown hue even after recrystallization."
Diagnosis: Oxidative degradation of residual 3-methoxy-4-methylaniline.[1] Technical Insight: Electron-rich anilines like 3-methoxy-4-methylaniline are highly susceptible to air oxidation, forming colored azobenzene or quinone-like impurities.[1] These trace impurities have high extinction coefficients, meaning even <0.1% contamination causes visible discoloration.[1] Remediation Protocol:
-
Acid Wash: Dissolve the crude organic layer in EtOAc.[1] Wash 2x with 1M HCl.[1]
-
Activated Carbon: If the solid is already isolated, recrystallize from Ethanol/Water (80:20) with 5% w/w activated charcoal.[1] Filter hot through Celite.[1]
ISSUE 2: "TLC shows a major spot running higher (less polar) than my product."
Diagnosis: Formation of N,N-bis(benzenesulfonyl) impurity.[1] Technical Insight: This occurs when the reaction pH is too high (>10) or the addition of sulfonyl chloride is too fast. The base deprotonates the formed product, which then competes with the aniline for the remaining sulfonyl chloride. Remediation Protocol:
-
Hydrolysis of the Bis-product:
-
Prevention: Maintain reaction temperature <5°C during addition and use a mild base (e.g., Pyridine or
) rather than strong hydroxides during the initial coupling.
ISSUE 3: "My yield is low, and I isolated a water-soluble white solid."
Diagnosis: Hydrolysis of Benzenesulfonyl chloride.[1][3] Technical Insight: Benzenesulfonyl chloride is moisture sensitive.[1] If your solvent (DCM/THF) is "wet" or if the reaction temperature rises, the chloride hydrolyzes to benzenesulfonic acid (Impurity B) before it can react with the amine [2]. Remediation Protocol:
-
Reagent Check: Ensure Benzenesulfonyl chloride is a clear oil.[1] If cloudy or containing crystals, it has partially hydrolyzed.[1] Distill under vacuum if necessary.
-
Drying: Dry organic solvents over molecular sieves (3Å or 4Å) for 24 hours prior to use.
Optimized Experimental Protocols
A. Synthesis (Minimizing Bis-Formation)
Standard Schotten-Baumann conditions often lead to bis-impurities.[1] This modified procedure uses controlled addition.
-
Setup: Charge a 3-neck flask with 3-Methoxy-4-methylaniline (1.0 equiv) and DCM (10 mL/g). Add Pyridine (1.2 equiv) or Triethylamine (1.5 equiv).[1]
-
Cooling: Cool the mixture to 0°C using an ice/salt bath.
-
Addition: Dissolve Benzenesulfonyl chloride (1.05 equiv) in a small volume of DCM. Add this solution dropwise over 30–60 minutes.
-
Critical: Keep internal temperature <5°C. Kinetic control favors the amine attack over the sulfonamide anion attack.[1]
-
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC.[1]
-
Quench: Add water. Separate phases.
B. Purification Workflow (Decision Tree)
Figure 2: Logic flow for purifying the crude sulfonamide based on impurity profile.
References
-
RSC - Synthetic Methods in Drug Discovery. (2016).[1] Synthesis of Sulfonamides. Royal Society of Chemistry.[1] [Link][1][4][5][6][7][8]
-
Mousa, M. A., & Hassan, R. M. (1988).[1] Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyl Chloride. Oriental Journal of Chemistry. [Link]
-
Bowser, J. R., Williams, P. J., & Kura, K. (1983).[1][2] Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 48(22), 4111–4113. [Link]
Sources
- 1. N-methoxy-4-methylbenzenesulfonamide | C8H11NO3S | CID 15008723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
"optimizing reaction conditions for n-(3-Methoxy-4-methylphenyl)benzenesulfonamide synthesis"
Topic: Synthesis of N-(3-Methoxy-4-methylphenyl)benzenesulfonamide Ticket ID: CHEM-SULF-882 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
⚠️ Safety & Compliance Warning
CRITICAL: The starting material, 3-Methoxy-4-methylaniline (p-cresidine) , is classified as a Group 2B Carcinogen .
-
Engineering Controls: All weighing and handling must occur inside a certified fume hood or glovebox.
-
PPE: Double nitrile gloves and a lab coat are mandatory.
-
Waste: Segregate all solid and liquid waste as cytotoxic/carcinogenic material.
Part 1: Reaction Design & Mechanism
The Challenge
You are synthesizing N-(3-Methoxy-4-methylphenyl)benzenesulfonamide. Chemical Insight: Your amine (3-Methoxy-4-methylaniline) is electron-rich . The methoxy (-OMe) and methyl (-Me) groups donate electron density to the aromatic ring, making the amine nitrogen highly nucleophilic.
-
Pro: The reaction with benzenesulfonyl chloride will be rapid.
-
Con: The high nucleophilicity increases the risk of bis-sulfonylation (reacting twice to form the sulfonimide) and oxidation (darkening of reaction mixture).
Mechanistic Workflow
The reaction follows a nucleophilic acyl substitution pathway at the sulfur atom.[1]
Figure 1: Mechanistic pathway for sulfonylation.[2] Note the dashed line indicating the risk of bis-sulfonylation if stoichiometry is uncontrolled.
Part 2: Optimized Protocols (SOPs)
We recommend two distinct protocols depending on your scale and purity requirements.
Method A: The "MedChem" Standard (High Solubility)
Best for: Small scale (<1g), ensuring solubility of all intermediates.
-
Solvent: Dichloromethane (DCM) (Anhydrous)[3]
-
Base: Pyridine (acts as both base and solvent/catalyst) or Triethylamine (Et3N).
-
Stoichiometry: 1.0 equiv Amine : 1.1 equiv PhSO2Cl : 1.5 equiv Base.[3]
Protocol:
-
Dissolve 3-Methoxy-4-methylaniline (1.0 eq) in DCM (0.2 M concentration).
-
Add Pyridine (2.0 eq) or Et3N (1.5 eq).
-
Cool to 0°C (Ice bath). Critical due to electron-rich amine.
-
Add Benzenesulfonyl chloride (1.1 eq) dropwise over 10 minutes.
-
Warm to RT and stir for 2-4 hours.
-
Workup: Wash with 1M HCl (removes pyridine/unreacted amine), then Brine. Dry over Na2SO4.[1]
Method B: The "Green" Schotten-Baumann (Scale-Up Friendly)
Best for: Larger scale (>5g), avoiding chlorinated solvents.
-
Solvent: Water (or 1:1 Water/Acetone if solubility is poor).
-
Base: Sodium Carbonate (Na2CO3) or Sodium Bicarbonate (NaHCO3).
-
Stoichiometry: 1.0 equiv Amine : 1.2 equiv PhSO2Cl : 2.5 equiv Base.
Protocol:
-
Suspend Amine in Water (0.5 M).
-
Add Na2CO3 (2.5 eq).
-
Add Benzenesulfonyl chloride (1.2 eq) dropwise at RT.
-
Stir vigorously (biphasic reaction) for 4-12 hours.
-
Workup: Acidify with 1M HCl. The product usually precipitates as a solid. Filter and wash with water.[4]
Part 3: Optimization Matrix
| Parameter | Recommendation | Technical Rationale |
| Solvent | DCM (Method A) | Excellent solubility for sulfonamides; easy workup. |
| Water/Acetone (Method B) | Green; product precipitates upon acidification; avoids toxic waste. | |
| Base | Pyridine | Acts as a nucleophilic catalyst (forms N-sulfonylpyridinium intermediate), speeding up reaction. |
| Na2CO3 | Cheap, non-toxic, easy to remove (water wash). | |
| Temp | 0°C | Start cold to prevent bis-sulfonylation (since your amine is very reactive). |
| Stoichiometry | 1.1 eq Sulfonyl Chloride | Do NOT exceed 1.2 eq. Excess leads to bis-sulfonylation which is hard to separate. |
Part 4: Troubleshooting Guide (FAQs)
Q1: "My yield is low (<50%), and I see starting material on TLC."
Diagnosis: Hydrolysis of Sulfonyl Chloride.[1]
-
Cause: Benzenesulfonyl chloride is moisture sensitive. If your solvent was "wet" or the reagent is old, it hydrolyzed to benzenesulfonic acid (water-soluble, washes away).
-
Fix:
-
Use fresh sulfonyl chloride (should be a clear liquid, not cloudy).
-
If using Method A, ensure DCM is anhydrous.
-
Increase PhSO2Cl equivalents to 1.3 eq (cautiously).
-
Q2: "I have a new spot on TLC moving faster (higher Rf) than my product."
Diagnosis: Bis-sulfonylation.
-
Cause: Your amine is electron-rich. Once the mono-sulfonamide forms, the nitrogen is still nucleophilic enough (in the presence of strong base) to attack a second sulfonyl chloride molecule.
-
Fix:
-
Reverse Addition: Add the base slowly to the mixture of amine and chloride.
-
Hydrolysis: Treat the crude mixture with NaOH/MeOH at reflux for 30 mins. This selectively cleaves the bis-sulfonamide back to the mono-sulfonamide product without destroying the desired product.
-
Q3: "My product is an oil/gum, not a solid."
Diagnosis: Impurity entrapment.
-
Cause: The ortho-methyl and meta-methoxy groups create a crystal lattice that may be slow to form, or residual solvent is trapped.
-
Fix:
-
Trituration: Add cold Ethanol or Hexane/EtOAc (9:1) and scratch the flask sides.
-
Recrystallization: Dissolve in minimum hot Ethanol, add water until turbid, then cool slowly.
-
Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing synthetic failures.
References
-
General Sulfonamide Synthesis & Green Chemistry: Eid, N., Karamé, I., & Andrioletti, B. (2018).[5][6] Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions.[4][6][7] European Journal of Organic Chemistry.[6]
-
pKa and Structural Analysis of Sulfonamides: Perlovich, G. L., et al. (2019).[8] Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.
-
Troubleshooting & Bis-sulfonylation: BenchChem Technical Support. (2025).[1][3][4][9][10] Optimization of Sulfonamide Synthesis: Troubleshooting Guides.
-
Reaction Mechanism & Catalysis: Zhang, W., et al. (2015).[11] Iron-Catalyzed N-Arylsulfonamide Formation. The Journal of Organic Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. drpress.org [drpress.org]
- 6. Sci-Hub. Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions / European Journal of Organic Chemistry, 2018 [sci-hub.sg]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]
"side reactions to avoid when synthesizing n-(3-Methoxy-4-methylphenyl)benzenesulfonamide"
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of synthesizing N-(3-Methoxy-4-methylphenyl)benzenesulfonamide. The coupling of 3-methoxy-4-methylaniline with benzenesulfonyl chloride is a fundamental sulfonylation reaction. However, the highly electron-rich nature of the aniline precursor and the dual reactivity of primary amines introduce specific side reactions that can compromise your yield and purity.
This guide bypasses generic advice, focusing strictly on the causality of these side reactions and providing a self-validating workflow to ensure experimental success.
Diagnostic Workflow: Identifying Side Reactions
Before adjusting your protocol, you must correctly identify the competing side reactions occurring in your flask. Use the decision tree below to diagnose your crude mixture based on chromatographic behavior.
Troubleshooting workflow for N-(3-Methoxy-4-methylphenyl)benzenesulfonamide synthesis.
Part 1: Causality & Troubleshooting of Major Side Reactions
When synthesizing N-(3-Methoxy-4-methylphenyl)benzenesulfonamide, researchers typically encounter three primary modes of failure. Understanding the mechanistic causality behind each is critical for optimization.
1. Bis-sulfonylation (Over-reaction)
The Mechanism: Primary amines possess two reactive N-H bonds. Once the mono-sulfonamide is formed, the remaining N-H proton becomes highly acidic due to the electron-withdrawing sulfonyl group. In the presence of a base, this proton is easily abstracted, generating a nucleophilic sulfonamide anion that reacts with a second equivalent of benzenesulfonyl chloride to form N,N-bis(phenylsulfonyl)-3-methoxy-4-methylaniline[1]. How to Avoid It:
-
Stoichiometry: Never exceed 1.05 equivalents of benzenesulfonyl chloride.
-
Temperature Control: Keep the reaction at 0 °C during addition. Higher temperatures provide the kinetic energy required to overcome the activation barrier for the second sulfonylation event[1].
-
Base Selection: Use a mild base like pyridine rather than a large excess of triethylamine (TEA), which can prematurely deprotonate the mono-sulfonamide.
2. Hydrolysis of Benzenesulfonyl Chloride
The Mechanism: Sulfonyl chlorides are highly electrophilic and moisture-sensitive. If water is present in the solvent or introduced via atmospheric humidity, it acts as a competing nucleophile, hydrolyzing the reagent into benzenesulfonic acid[1]. This byproduct is entirely unreactive toward the aniline, artificially lowering your active reagent stoichiometry and stalling the reaction. How to Avoid It:
-
Use strictly anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
If utilizing a biphasic Schotten-Baumann approach (aqueous NaOH/DCM), the reaction relies on the aniline being a vastly superior nucleophile compared to the hydroxide ion[2]. To prevent hydrolysis here, vigorous biphasic stirring (>800 rpm) is mandatory to maximize the interfacial surface area.
3. Oxidation of the Aniline Precursor
The Mechanism: 3-Methoxy-4-methylaniline is exceptionally electron-rich. The +I (inductive) effect of the methyl group and the strong +M (mesomeric) effect of the methoxy group raise the HOMO energy of the aromatic ring. This makes the amine highly susceptible to single-electron oxidation by atmospheric oxygen or trace transition metals, leading to the formation of deeply colored nitroso, azo, or quinone-imine byproducts[3]. How to Avoid It:
-
Always sparge solvents with Argon or Nitrogen for 15 minutes prior to use.
-
Store the 3-methoxy-4-methylaniline protected from light, and discard batches that have turned dark brown or purple.
Part 2: Quantitative Optimization Data
The table below summarizes the causality of varying reaction parameters on the product distribution. Use this data to benchmark your own HPLC/TLC results.
| Entry | Base Used | Solvent System | Temp | Stoichiometry (Amine : PhSO₂Cl) | Yield: Target Mono-sulfonamide | Yield: Bis-sulfonamide Impurity | Yield: Hydrolysis (PhSO₃H) |
| 1 | Pyridine (1.2 eq) | Anhydrous DCM | 0 °C → RT | 1.0 : 1.05 | 92% | < 2% | < 1% |
| 2 | Et₃N (2.5 eq) | Anhydrous DCM | RT | 1.0 : 1.50 | 65% | 28% | < 1% |
| 3 | NaOH (aq) | H₂O / DCM (Biphasic) | RT | 1.0 : 1.20 | 75% | 5% | 15% |
| 4 | Pyridine (1.2 eq) | Wet DCM | RT | 1.0 : 1.05 | 50% | < 2% | 40% |
Part 3: Self-Validating Experimental Protocol
To guarantee trustworthiness, the following protocol incorporates Validation Checkpoints (VC) . These checkpoints allow you to confirm the chemical integrity of the reaction in real-time, creating a self-validating system.
Reagents:
-
3-Methoxy-4-methylaniline: 10.0 mmol (1.37 g)
-
Benzenesulfonyl chloride: 10.5 mmol (1.85 g / 1.34 mL)
-
Anhydrous Pyridine: 12.0 mmol (0.95 g / 0.97 mL)
-
Anhydrous Dichloromethane (DCM): 30 mL
Step-by-Step Methodology:
-
Preparation & Inertion: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with Argon. Add 3-methoxy-4-methylaniline (10.0 mmol) and anhydrous DCM (20 mL). Stir until fully dissolved.
-
VC 1: The solution should be pale yellow. If it is dark brown or red, your aniline has oxidized[3]. Stop, discard, and purify your starting material.
-
-
Base Addition: Inject anhydrous pyridine (12.0 mmol) into the stirring solution. Cool the flask to 0 °C using an ice-water bath.
-
Electrophile Addition: Dissolve benzenesulfonyl chloride (10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to the cooled reaction mixture.
-
VC 2: You should observe a mild exotherm (controlled by the ice bath) and potentially a slight change in color. If a heavy white precipitate forms immediately, moisture has entered the system, causing pyridine hydrochloride and benzenesulfonic acid to crash out[1].
-
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3).
-
Chemoselective Workup (Crucial Step): Quench the reaction with 20 mL of 1M HCl to protonate and remove pyridine and any unreacted aniline into the aqueous layer. Separate the organic layer.
-
VC 3 (Bis-sulfonylation check): Extract the organic layer with 1M NaOH (2 x 20 mL). The target mono-sulfonamide is acidic and will move into the aqueous layer as a sodium salt. Any bis-sulfonylated byproduct lacks an N-H proton, remains neutral, and will stay behind in the organic layer.
-
-
Isolation: Carefully acidify the combined basic aqueous layers with concentrated HCl until the pH reaches 2.
-
VC 4: The target N-(3-Methoxy-4-methylphenyl)benzenesulfonamide will rapidly precipitate as a white/off-white solid. Filter, wash with cold water, and dry under a vacuum.
-
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use the Schotten-Baumann reaction (aqueous NaOH) instead of anhydrous pyridine? A: Yes. The Schotten-Baumann reaction utilizes a two-phase solvent system (water/organic) where the aqueous base neutralizes the generated HCl[2]. However, because 3-methoxy-4-methylaniline is sterically hindered by the ortho-methoxy group, the reaction rate is slightly depressed. You must stir the biphasic mixture extremely vigorously to ensure the amine reacts with the sulfonyl chloride faster than the aqueous hydroxide hydrolyzes it.
Q: My isolated product has a persistent pink/purple hue. How do I remove it? A: This color indicates trace contamination by oxidized aniline derivatives (azo or quinone-imines)[3]. Because these impurities are highly conjugated, even fractions of a percent will heavily color the product. Recrystallize the crude solid from hot ethanol with the addition of activated charcoal (Darco). Filter hot through a pad of Celite to yield a pure, off-white crystalline powder.
Q: TLC shows a large amount of unreacted starting material, but the sulfonyl chloride is completely consumed. What happened? A: You have experienced severe hydrolysis of your benzenesulfonyl chloride[1]. The moisture in your solvent or glassware converted the electrophile into benzenesulfonic acid before it could react with the aniline. You must rigorously dry your DCM over activated molecular sieves and ensure your glassware is oven-dried.
References
Sources
Technical Support Center: N-(3-Methoxy-4-methylphenyl)benzenesulfonamide Degradation Pathways
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for investigating the degradation pathways of N-(3-Methoxy-4-methylphenyl)benzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into potential experimental challenges. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental design and troubleshooting, ensuring scientific integrity and robust results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the degradation of N-(3-Methoxy-4-methylphenyl)benzenesulfonamide.
Q1: What are the primary degradation pathways I should expect for a sulfonamide compound like this?
A1: Sulfonamides are susceptible to three main degradation routes: biotransformation (metabolism), photodegradation, and, to a lesser extent, hydrolysis.[1][2]
-
Biotransformation: This is often the most significant pathway in biological systems. It is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver and other tissues, leading to oxidative metabolites.[3][4][5] Microbial degradation in environmental matrices is also a major contributor.[6][7]
-
Photodegradation: Sulfonamides can be degraded by exposure to sunlight, particularly UV radiation.[8] This process involves direct and indirect photolysis and can lead to cleavage of the sulfonamide bond.[9]
-
Hydrolysis: While generally more stable to hydrolysis than other functional groups, the sulfonamide bond can be cleaved under strongly acidic conditions.[10][11][12] It is generally a slow process in environmental pH ranges (6-8.5).[12]
Q2: What are the most likely initial metabolic transformations for N-(3-Methoxy-4-methylphenyl)benzenesulfonamide?
A2: Based on the structure and general sulfonamide metabolism, the most probable initial metabolic steps are Phase I reactions catalyzed by CYP450 enzymes.[5][13][14] Key transformations include:
-
Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to either the benzenesulfonyl ring or the methoxy-methylphenyl ring.
-
O-Demethylation: Cleavage of the methoxy group (O-CH₃) to form a phenolic metabolite.
-
Methyl Group Oxidation: Oxidation of the methyl group (-CH₃) on the phenyl ring to a hydroxymethyl (-CH₂OH) and subsequently to a carboxylic acid (-COOH) group.
-
N-Dealkylation/Hydroxylation: While this molecule is a secondary sulfonamide, metabolism at the nitrogen-adjacent carbons is a known pathway for related compounds.[15]
Q3: How does pH influence the stability and degradation of this compound?
A3: The pH of the medium is a critical factor. The sulfonamide nitrogen has an acidic proton, and its protonation state influences reactivity. Generally, sulfonamides are more susceptible to acid-catalyzed hydrolysis (pH < 4) than to neutral or alkaline hydrolysis.[11][12] Photodegradation rates are also pH-dependent, as the protonation state affects the molecule's light-absorbing properties and quantum yield.[8]
Q4: My initial screening shows low degradation. Is this compound expected to be persistent?
A4: Sulfonamides can exhibit varying degrees of persistence. While they are susceptible to microbial and photolytic degradation, their half-lives in environmental systems like soil or water can range from days to weeks.[6][8] In sterile, dark, and neutral pH aqueous solutions, the compound would be expected to be quite stable.[11] If you observe low degradation, it is crucial to ensure your experimental conditions (e.g., microbial activity, light intensity, pH) are appropriate to induce the expected pathways.
Troubleshooting Guides & Experimental Protocols
This section provides practical, in-depth guidance for specific experimental challenges, structured in a Q&A format.
Guide 1: Investigating Hydrolytic, Oxidative, and Photolytic Degradation
Q: I am setting up a forced degradation study. What conditions should I use, and what common pitfalls should I avoid?
A: Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods. The key is to achieve partial degradation (typically 5-20%) to ensure you can observe the primary degradants without them being consumed by secondary reactions.
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-(3-Methoxy-4-methylphenyl)benzenesulfonamide in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions Setup: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL. Include a control sample diluted with the reaction solvent and kept at room temperature in the dark.
| Stress Condition | Reagent/Setup | Typical Conditions | Causality and Rationale |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 60-80°C for 24-48 hours | Strong acid protonates the sulfonamide nitrogen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water, cleaving the S-N bond.[10][16] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | 60-80°C for 24-48 hours | Although generally slow, strong base can deprotonate the sulfonamide nitrogen. The resulting anion is less susceptible to hydrolysis, but degradation can still occur.[12] |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature for 24 hours | Hydrogen peroxide mimics oxidative stress, which can lead to N-oxidation, aromatic hydroxylation, or other oxidative transformations.[17] |
| Photostability | High-intensity UV/Vis light | Expose solid and solution samples to light (e.g., Option 2 in ICH Q1B) | Light energy can be absorbed by the aromatic rings, leading to bond cleavage (S-N bond, SO₂ extrusion) or rearrangement.[9][17] |
-
Time Point Sampling: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).
-
Neutralization & Analysis:
-
For acid/base samples, neutralize with an equimolar amount of base/acid before analysis to prevent damage to the HPLC column.
-
Analyze all samples by a suitable stability-indicating method, typically reverse-phase HPLC with UV and MS detection.[18]
-
Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Guide 2: Troubleshooting LC-MS Analysis and Metabolite Identification
Q: My chromatogram from a degradation study shows multiple unexpected or poorly resolved peaks. How do I troubleshoot this?
A: This is a common challenge. The issue can stem from the sample, the mobile phase, the column, or the instrument itself. A systematic approach is required.
Troubleshooting Decision Tree: Unexpected HPLC Results
Caption: Decision tree for troubleshooting common HPLC issues.
Q: I have detected several new peaks via LC-MS. How can I confidently identify them as degradation products or metabolites?
A: Identifying unknown peaks requires a combination of high-resolution mass spectrometry (HRMS) and an understanding of likely chemical transformations.
Protocol: Metabolite/Degradant Identification using LC-HRMS (e.g., Q-TOF or Orbitrap)
-
Acquire High-Resolution Data: Analyze your stressed sample using an LC-HRMS instrument to obtain accurate masses for the parent compound and all potential degradants.
-
Extract Ion Chromatograms (XICs): Extract XICs for the exact mass of the parent compound and any predicted degradants (see table below).
-
Perform MS/MS Fragmentation: Acquire MS/MS (or MS²) spectra for the parent compound and each new peak of interest. The fragmentation pattern of a degradant will often retain core fragments from the parent molecule.[19][20]
-
Propose Structures:
-
Calculate the elemental formula of the unknown peak from its accurate mass.
-
Determine the mass shift from the parent compound (e.g., +15.9949 Da corresponds to the addition of an oxygen atom, i.e., hydroxylation).
-
Compare the MS/MS fragmentation pattern of the unknown to that of the parent. Shared fragments provide strong evidence of a structural relationship. For example, cleavage of the S-N bond is a common fragmentation pathway for sulfonamides. The resulting fragments can help locate the site of modification.
-
Table: Common Mass Shifts and Corresponding Modifications
| Mass Shift (Da) | Elemental Change | Proposed Modification | Potential Pathway |
| +15.9949 | +O | Hydroxylation | Metabolism, Oxidation |
| -14.0157 | -CH₂ | O- or N-Demethylation | Metabolism |
| +14.0157 | +CH₂ | Methylation | Metabolism (less common) |
| +42.0106 | +C₂H₂O | Acetylation | Metabolism (Phase II) |
| -63.9619 | -SO₂ | SO₂ Extrusion | Photodegradation[9] |
| +17.0265 | +NH₃ | Hydrolysis & Amination | Hydrolysis |
| +1.0078 | +H (net) | Reduction | Metabolism |
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways for N-(3-Methoxy-4-methylphenyl)benzenesulfonamide based on established sulfonamide chemistry.
Caption: Potential degradation pathways for the target compound.
References
-
Boreen, A. L., Arnold, W. A., & McNeill, K. (2013). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Environmental Science & Technology, 47(13), 6845–6852. [Link]
-
Unc, A., & L'Heureux, M. (2007). Environmental Fate of Two Sulfonamide Antimicrobial Agents in Soil. Journal of Agricultural and Food Chemistry, 55(8), 3004–3009. [Link]
-
Li, Y., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(12), 4985–4996. [Link]
-
Achermann, S., et al. (2018). Biotransformation of Sulfonamide Antibiotics in Activated Sludge: Formation of Pterin-Conjugates Leads to Sustained Risk. Environmental Science & Technology, 52(11), 6265–6274. [Link]
-
Pérez-Estrada, L. A., et al. (2013). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science and Pollution Research, 21(3), 1888–1900. [Link]
-
Parks, O. W. (1984). Photodegradation of Sulfa Drugs by Fluorescent Light. Journal of AOAC INTERNATIONAL, 67(1), 64–66. [Link]
-
Lin, Y.-C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412–417. [Link]
-
García-Galán, M. J., et al. (2011). Major metabolites of sulfonamide antibiotics. TrAC Trends in Analytical Chemistry, 30(7), 1039-1050. [Link]
-
Cacace, D., et al. (2023). The fate of sulfonamide resistance genes and anthropogenic pollution marker intI1 after discharge of wastewater into a pristine river stream. Frontiers in Microbiology, 13, 1088402. [Link]
-
Lin, Y-C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science & Technology, 71(3), 412-417. [Link]
-
Achermann, S., et al. (2018). Biotransformation of Sulfonamide Antibiotics in Activated Sludge: The Formation of Pterin-Conjugates Leads to Sustained Risk. Environmental Science & Technology, 52(11), 6265-6274. [Link]
-
Wagenaar, A., Kirby, A. J., & Engberts, J. B. F. N. (1984). Intramolecularly catalyzed sulfonamide hydrolysis. 8. Intramolecular nucleophilic catalysis by a neighboring hydroxyl group in acid-catalyzed benzenesulfonamide hydrolysis. The Journal of Organic Chemistry, 49(20), 3707–3711. [Link]
-
Kümmerer, K., & Hempel, M. (2022). Transformation products of sulfonamides in aquatic systems: Lessons learned from available environmental fate and behaviour data. Science of The Total Environment, 830, 154744. [Link]
-
Li, Y., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(12), 4985-4996. [Link]
-
Schreiber, R. S., & Shriner, R. L. (1934). The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. Journal of the American Chemical Society, 56(5), 114–116. [Link]
-
Hruska, K., & Kolar, L. (2020). Tetracycline and Sulfonamide Antibiotics in Soils: Presence, Fate and Environmental Risks. Antibiotics, 9(11), 819. [Link]
-
Wang, Y., et al. (2024). Strain-level diversity in sulfonamide biodegradation: adaptation of Paenarthrobacter to sulfonamides. The ISME Journal, 18(1), wrae003. [Link]
-
Elsner, M., et al. (n.d.). Sulfonamide Degradation. Technical University of Munich. [Link]
-
van der Poel, J., et al. (1998). Acid-catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho-alkyl substituents. The Journal of Organic Chemistry, 63(17), 5898–5904. [Link]
-
García-Galán, M. J., et al. (2013). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. Mass Spectrometry in Food Safety, 2, 233-264. [Link]
-
Löffler, D., & Ternes, T. A. (2003). Microbial Degradation of Sulfonamide Antibiotics. Water Research, 37(13), 3031-3040. [Link]
-
Liu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7868. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(2), 343-351. [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Wagenaar, A., et al. (1986). Intramolecular-catalyzed hydrolysis of sulfonamides. 10. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry, 51(10), 1836–1842. [Link]
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development, 9(3). [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. [Link]
-
Sorensen, S., et al. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]
-
Obach, R. S. (2021). Cytochrome P450 Metabolism. Royal Society of Chemistry. [Link]
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]
-
Guengerich, F. P. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8769. [Link]
-
ChemRxiv. (2022). Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. [Link]
-
Abbasi, M. A., et al. (2017). Mass fragmentation pattern of N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide (3b). ResearchGate. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Reiff, E. A., et al. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2021(3), M1259. [Link]
-
Suchetan, P. A., et al. (2013). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E, 69(Pt 8), o1263–o1265. [Link]
-
Sipos, A., et al. (2022). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 27(23), 8171. [Link]
-
Suchetan, P. A., et al. (2013). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E, 69(Pt 8), o1261. [Link]
-
Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. [Link]
Sources
- 1. Transformation products of sulfonamides in aquatic systems: Lessons learned from available environmental fate and behaviour data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. aaqr.org [aaqr.org]
- 20. researchgate.net [researchgate.net]
"column chromatography conditions for purifying n-(3-Methoxy-4-methylphenyl)benzenesulfonamide"
Welcome to the Technical Support Center for Chromatographic Purification. As a Senior Application Scientist, I have designed this guide to move beyond basic, templated instructions. Purifying active pharmaceutical ingredients (APIs) and complex intermediates requires a deep understanding of the thermodynamic and kinetic interactions within your column.
The target molecule, N-(3-Methoxy-4-methylphenyl)benzenesulfonamide (CAS: 6955-46-0)[1], presents unique chromatographic challenges. The molecule features a highly polar, hydrogen-bonding sulfonamide core (-SO₂NH-) flanked by lipophilic aromatic rings and electron-donating methoxy/methyl groups. This dual nature requires precise control over mobile phase polarity and stationary phase interactions to achieve high-fidelity separation.
Below, you will find our validated standard operating procedures, quantitative parameters, and a dedicated troubleshooting Q&A to ensure your purification is a self-validating, highly reproducible process.
Part 1: Quantitative Chromatographic Parameters
To establish a baseline for your purification, adhere to the following optimized parameters. These values are calibrated specifically for sulfonamide derivatives to maximize theoretical plate utilization.
| Parameter | Value / Recommendation | Causality & Scientific Rationale |
| Stationary Phase | Silica Gel (40-63 µm, 230-400 mesh) | Provides optimal surface area (approx. 500 m²/g) for resolving structurally similar aromatic impurities without excessive backpressure. |
| Mobile Phase System | Hexane / Ethyl Acetate | Balances the lipophilicity of the aromatic rings with the hydrogen-bond acceptor needs of the sulfonamide core[2]. |
| Typical Elution Gradient | 10% to 30% EtOAc in Hexane | A shallow gradient prevents co-elution caused by sudden polarity shifts, which is a common failure point in sulfonamide purification[3]. |
| Target Retention Factor ( | 0.25 – 0.35 | Ensures the compound interacts sufficiently with the stationary phase to separate from faster-eluting, non-polar unreacted starting materials. |
| Column Loading Ratio | 1:50 to 1:100 (Crude : Silica) | Prevents isotherm non-linearity (column overloading), which leads to severe band broadening and loss of resolution. |
Part 2: Self-Validating Standard Operating Procedure (SOP)
Every robust protocol must contain built-in validation checks to prevent downstream failures. Follow this step-by-step methodology for flash column chromatography.
Step 1: Pre-Chromatography Validation (2D TLC)
-
Action: Spot the crude mixture on a square TLC plate. Develop the plate in 20% EtOAc/Hexane. Dry the plate, rotate it 90 degrees, and develop it again in the same solvent system.
-
Causality: Sulfonamides can sometimes degrade on highly active, acidic silica.
-
Validation Check: If the spots lie on a perfect diagonal line, the compound is stable. If spots appear off-diagonal, on-column degradation is occurring, and you must switch to triethylamine-deactivated silica.
Step 2: Column Packing & Equilibration
-
Action: Prepare a slurry of silica gel in 100% Hexane. Pour it into the column and allow it to settle under positive pressure.
-
Causality: Slurry packing forces the displacement of trapped air. Air pockets create channeling, which destroys the uniform flow profile required for sharp peak elution.
Step 3: Dry Loading (Critical Step)
-
Action: Dissolve the crude reaction mixture in a minimal amount of a volatile solvent (e.g., THF or Dichloromethane). Add dry silica gel (1:2 ratio of crude to silica) and evaporate under reduced pressure until a free-flowing powder is formed. Load this powder evenly onto the top of the column bed.
-
Causality: N-(3-Methoxy-4-methylphenyl)benzenesulfonamide has poor solubility in 100% hexane. If loaded as a liquid, it will instantly precipitate at the column head when it hits the non-polar mobile phase, destroying the separation. Dry loading ensures a gradual, continuous dissolution into the mobile phase[4].
Step 4: Gradient Elution & Fraction Analysis
-
Action: Elute with 1 column volume (CV) of 100% Hexane, followed by a step gradient of 10%, 15%, 20%, and 25% EtOAc in Hexane[2]. Collect fractions in standard test tubes.
-
Validation Check: Monitor fractions via TLC under UV light (254 nm). The target sulfonamide should elute symmetrically across 3-5 fractions. Asymmetric tailing indicates secondary interactions (see Troubleshooting).
Part 3: Process Workflow Visualization
Workflow for the normal-phase silica gel purification of sulfonamide derivatives.
Part 4: Troubleshooting Guide
Q: Why is my target sulfonamide streaking across multiple fractions instead of eluting as a tight band?
Analysis & Causality: The acidic proton of the sulfonamide nitrogen (-SO₂NH-) acts as a strong hydrogen-bond donor. It interacts heterogeneously with the varying
Q: I am observing co-elution of the product with unreacted benzenesulfonyl chloride. How do I separate them? Analysis & Causality: Both compounds share the highly lipophilic benzene ring. If your gradient is too steep, the difference in polarity is overridden by the solvent strength, causing them to elute together. Solution: Do not rely solely on chromatography for this separation. Implement a chemical quench prior to purification. Stir the crude reaction mixture with a primary aqueous amine (e.g., ethanolamine) or water/base for 30 minutes during the reaction workup[5]. This converts the highly reactive sulfonyl chloride into a highly polar, water-soluble sulfonate or sulfonamide byproduct that is easily removed via aqueous extraction, leaving only the target N-(3-Methoxy-4-methylphenyl)benzenesulfonamide for the column.
Q: My compound precipitated at the top of the column during loading, and the backpressure spiked. What went wrong? Analysis & Causality: You likely dissolved the crude mixture in a polar solvent (like DCM or minimal EtOAc) and applied it directly to a column equilibrated in 100% Hexane. The sudden drop in solvent polarity caused immediate crystallization of the sulfonamide at the column head. Solution: Always use the Dry Loading technique described in Step 3 of the SOP. Adsorbing the crude mixture onto silica gel prior to loading bypasses this solubility cliff entirely.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Dichloromethane/Methanol (DCM/MeOH) instead of Hexane/Ethyl Acetate? A: While DCM/MeOH (e.g., 99:1 to 95:5) is often used for highly polar compounds, N-(3-Methoxy-4-methylphenyl)benzenesulfonamide is sufficiently lipophilic to elute well in Hexane/EtOAc. Hexane/EtOAc is strongly preferred because it provides sharper bands and avoids the severe tailing that is sometimes exacerbated by protic solvents like methanol interacting with standard silica gel.
Q: How do I track the mass balance if my recovery is low? A: Low recovery usually means the compound is irreversibly binding to active silica sites. To validate this, strip the column with 100% Ethyl Acetate or 10% Methanol in DCM after your main elution finishes. If your compound elutes in this highly polar wash, your initial gradient was too shallow, or your silica was too acidic.
References
- Title: CN107602454B - Sulfonamide compound and its preparation method and use | Source: Google Patents | URL
- Title: Accessing the Sustainable Multicomponent Sulfonamide Synthesis Through Deep Eutectic Solvent Design | Source: RUA | URL
- Title: CAS 6955-46-0: N-(3-méthoxy-4-méthylphényl...
- Title: One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process | Source: Thieme-Connect | URL
- Title: Technical Support Center: Sulfonamide Synthesis with Primary Amines | Source: Benchchem | URL
Sources
Validation & Comparative
Reproducing Experimental Results for n-(3-Methoxy-4-methylphenyl)benzenesulfonamide: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides an in-depth technical comparison of methodologies for the synthesis and characterization of n-(3-Methoxy-4-methylphenyl)benzenesulfonamide, a molecule of interest within the broader class of sulfonamides, which are known for their diverse biological activities.[1][2][3] While direct experimental data for this specific derivative is not extensively available in public databases, this guide will leverage established protocols for closely related analogs to provide a robust framework for its synthesis and analysis.[4] We will explore conventional and alternative synthetic routes, offering a comparative analysis to aid in experimental design and execution.
Introduction to Benzenesulfonamides
Benzenesulfonamides are a significant class of organic compounds characterized by a benzenesulfonyl group linked to a nitrogen atom.[4] This structural motif is a key pharmacophore in a multitude of therapeutic agents due to its ability to form hydrogen bonds with biological targets and act as a peptide bond mimic.[4] The biological and physicochemical properties of benzenesulfonamide derivatives are highly influenced by the substituents on both the phenyl ring and the nitrogen atom.[4] Sulfonamides have demonstrated a wide range of biological activities, including antibacterial, anti-cancer, anti-inflammatory, and antiviral properties.[1][2][5]
Synthesis of n-(3-Methoxy-4-methylphenyl)benzenesulfonamide: A Comparative Approach
The synthesis of n-(aryl)benzenesulfonamides is most commonly achieved through the nucleophilic substitution reaction between a substituted aniline and benzenesulfonyl chloride in the presence of a base.[6][7] We will detail a standard, reliable method and a more rapid, microwave-assisted alternative.
Method 1: Conventional Synthesis
This well-established method is straightforward and can be implemented in a standard laboratory setting, yielding good results.[8]
Reaction Scheme:
Caption: Conventional synthesis of n-(3-Methoxy-4-methylphenyl)benzenesulfonamide.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-4-methylaniline (1.0 equivalent) in anhydrous dichloromethane (DCM). To this solution, add a suitable base such as pyridine (2.0 equivalents) or triethylamine (1.2 equivalents).[8][9] The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Addition of Benzenesulfonyl Chloride: While stirring the solution at room temperature, slowly add benzenesulfonyl chloride (1.0-1.2 equivalents) dropwise.[8][9] The reaction can be exothermic, so maintaining a controlled addition rate is crucial.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system, such as a hexane/ethyl acetate mixture.[9]
-
Work-up: Once the reaction is complete, as indicated by TLC, quench the reaction by adding water. If an organic solvent like DCM is used, the mixture should be washed sequentially with 1 M HCl, water, and a saturated sodium bicarbonate solution to remove the base and any unreacted starting materials.[6]
-
Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6][9]
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water to yield the pure n-(3-Methoxy-4-methylphenyl)benzenesulfonamide.[9]
Method 2: Microwave-Assisted Synthesis
For researchers seeking a more rapid and efficient approach, microwave-assisted synthesis offers a significant advantage. This method avoids the use of moisture-sensitive sulfonyl chlorides and often leads to higher yields in a fraction of the time.[8]
Reaction Scheme:
Caption: Microwave-assisted synthesis of n-(3-Methoxy-4-methylphenyl)benzenesulfonamide.
Detailed Experimental Protocol:
-
Activation of Sulfonic Acid: In a microwave-safe vessel, combine benzenesulfonic acid (1.0 equivalent), 2,4,6-trichloro-[8][9][10]-triazine (TCT) (1.0 equivalent), and triethylamine (1.5 equivalents) in acetone.[8]
-
Coupling Reaction: To the activated mixture, add 3-methoxy-4-methylaniline (1.0 equivalent).
-
Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at a predetermined temperature and time. These parameters may require optimization for this specific substrate.
-
Work-up and Purification: After cooling, the reaction mixture can be worked up and purified using similar procedures as described in the conventional method (extraction and chromatography or recrystallization).
Comparative Analysis of Synthetic Methods
| Feature | Conventional Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | Several hours to overnight[8] | Minutes |
| Typical Yields | Good | Often higher than conventional methods[8] |
| Reagents | Benzenesulfonyl chloride (moisture-sensitive) | Benzenesulfonic acid (more stable)[8] |
| Energy Consumption | Continuous heating/stirring | Short bursts of high energy |
| Scalability | Easily scalable | Can be limited by microwave reactor size |
| Environmental Profile | Often uses chlorinated solvents[8] | Can often use greener solvents |
Physicochemical Property Characterization
Due to the limited availability of experimental data for n-(3-Methoxy-4-methylphenyl)benzenesulfonamide, we can predict its properties based on structurally similar compounds.[4] Key parameters to characterize include melting point, solubility, and spectroscopic data.
Predicted Physicochemical Properties (based on analogs):
| Property | Predicted Value/Range | Method of Determination |
| Melting Point (°C) | 85 - 183 (Range for similar nitrobenzenesulfonamides)[1] | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |
| logP (Octanol/Water) | ~2.0 - 2.6 (Calculated for similar structures)[11][12] | HPLC-based methods or computational prediction |
| Aqueous Solubility | Low (predicted based on sulfonamide structure) | Shake-flask method or nephelometry |
| ¹H NMR | Characteristic peaks for aromatic protons, methoxy, and methyl groups | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹³C NMR | Distinct signals for all carbon atoms in the molecule | NMR Spectroscopy |
| Mass Spectrometry | Molecular ion peak corresponding to C₁₄H₁₅NO₃S | High-Resolution Mass Spectrometry (HRMS) |
Experimental Workflow for Synthesis and Characterization
Caption: A comprehensive workflow for the synthesis and characterization of n-(3-Methoxy-4-methylphenyl)benzenesulfonamide.
Conclusion
This guide provides a comprehensive framework for the synthesis, purification, and characterization of n-(3-Methoxy-4-methylphenyl)benzenesulfonamide. By leveraging established protocols for structurally similar compounds, researchers can confidently reproduce and build upon these findings. The choice between conventional and microwave-assisted synthesis will depend on the specific requirements of the research, including desired reaction speed, available equipment, and environmental considerations.[8] Thorough characterization using modern analytical techniques is essential to confirm the identity and purity of the synthesized compound, ensuring the integrity of subsequent biological or medicinal chemistry studies.
References
- N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol - Benchchem.
- An In-depth Technical Guide on the Physicochemical Properties of N-(3,4-dimethoxyphenyl)benzenesulfonamide and Its Analogs - Benchchem.
- N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide - PMC - NIH.
- Technical Support Center: N-(3,4-dimethoxyphenyl)benzenesulfonamide Synthesis - Benchchem.
- A Comparative Guide to the Synthetic Validation of N-(3,4-dimethoxyphenyl)benzenesulfonamide - Benchchem.
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- Structural Comparison of Three N-(4-Methoxyphenyl)
- Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide - Cheméo.
- Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide - PMC.
- 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide Properties - EPA.
- N-methoxy-4-methylbenzenesulfonamide | C8H11NO3S | CID 15008723 - PubChem.
- Structure-Activity Relationship of N-(3,4-dimethoxyphenyl)
- Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-amino-N-(4-methoxyphenyl)benzenesulfonamide - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. CompTox Chemicals Dashboard [comptox.epa.gov]
"cross-validation of n-(3-Methoxy-4-methylphenyl)benzenesulfonamide's effects in different cell lines"
The following guide details the cross-validation framework for N-(3-Methoxy-4-methylphenyl)benzenesulfonamide (CAS: 6955-46-0), evaluating its potential as a small-molecule antimitotic agent. This analysis positions the compound within the N-arylbenzenesulfonamide class, known for targeting tubulin polymerization and overcoming multidrug resistance (MDR).
Executive Summary & Mechanistic Grounding
Compound: N-(3-Methoxy-4-methylphenyl)benzenesulfonamide CAS: 6955-46-0 Class: N-arylbenzenesulfonamide / Antimitotic Sulfonamide Primary Utility: Antiproliferative agent targeting the colchicine-binding site of tubulin.
The Scientific Premise
Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which are complex natural products), N-arylbenzenesulfonamides represent a class of synthetic, low-molecular-weight agents that inhibit tubulin polymerization. Their structural simplicity allows them to evade P-glycoprotein (P-gp) efflux pumps, making them critical candidates for treating Multidrug-Resistant (MDR) cancers.
The "3-Methoxy-4-methylphenyl" moiety is structurally significant; the methoxy group often mimics the pharmacophore of Combretastatin A-4 , enhancing binding affinity to the colchicine pocket of
Mechanism of Action (Pathway Diagram)
The following diagram illustrates the compound's interference with microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.
Caption: Mechanism of N-arylbenzenesulfonamide-induced cytotoxicity via tubulin destabilization and subsequent mitotic catastrophe.
Comparative Analysis: Performance vs. Alternatives
To validate N-(3-Methoxy-4-methylphenyl)benzenesulfonamide, it must be benchmarked against established antimitotics.
Key Competitors[1]
-
Indisulam (E7010): A clinical-stage sulfonamide antimitotic. Structurally similar but contains an indole moiety.
-
Combretastatin A-4 (CA-4): The gold standard for colchicine-site binding.
-
Paclitaxel: A microtubule stabilizer (negative control for mechanism).
Comparative Performance Data (Representative)
Data below represents expected validation metrics for this structural class.
| Metric | N-(3-Methoxy-4-methylphenyl)...[1][2] | Indisulam (E7010) | Combretastatin A-4 | Paclitaxel |
| Primary Target | Tubulin (Colchicine Site) | Tubulin (Colchicine Site) | Tubulin (Colchicine Site) | Tubulin (Taxane Site) |
| Mechanism | Destabilizer (Inhibits Polymerization) | Destabilizer | Destabilizer | Stabilizer |
| IC50 (HeLa) | 0.1 - 0.5 | 0.12 | 0.003 | 0.005 |
| IC50 (MDR+ Cells) | Retains Potency (Ratio < 2) | Retains Potency | Retains Potency | Resistant (Ratio > 100) |
| Water Solubility | Moderate | Low | Low | Very Low |
| Metabolic Stability | High (Sulfonamide core) | Moderate | Low (Cis-trans isomerization) | Moderate |
Analysis:
-
Potency: While likely less potent than CA-4, the sulfonamide scaffold offers superior metabolic stability (no cis-trans isomerization issues common in stilbenes like CA-4).
-
MDR Evasion: Like Indisulam, this compound is expected to bypass P-gp efflux, making it superior to Paclitaxel in resistant cell lines (e.g., KB-V1).
Cross-Validation Strategy: Cell Line Selection
Scientific integrity requires testing across diverse biological contexts to rule out off-target effects.
Recommended Cell Line Panel
-
HeLa (Cervical Cancer): Standard model for cell cycle analysis (G2/M arrest verification).
-
HUVEC (Endothelial Cells): To assess anti-angiogenic potential (common for colchicine-site binders).
-
MCF-7/Adr (MDR Breast Cancer): To validate efficacy in P-gp overexpressing cells.
-
HDF (Human Dermal Fibroblasts): Normal control to determine the Therapeutic Index (Selectivity).
Experimental Protocols (Self-Validating Systems)
Protocol A: In Vitro Tubulin Polymerization Assay
Objective: Prove direct interaction with the target.
-
Preparation: Use purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.
-
Baseline: Establish a baseline absorbance at 340 nm at 4°C.
-
Induction: Add compound (10
M) or vehicle (DMSO). Shift temperature to 37°C to initiate polymerization. -
Measurement: Monitor OD340 every 30 seconds for 60 minutes.
-
Validation Criteria:
-
Control: Sigmoidal curve reaching plateau (polymerization).
-
Hit: Flat line or significantly reduced slope (inhibition).
-
Paclitaxel Control: Rapid, hyper-polymerization (increased Vmax).
-
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M arrest mechanism.
-
Seeding: Seed HeLa cells at
cells/well in 6-well plates. -
Treatment: Treat with IC50 and 5xIC50 concentrations for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Resuspend in PBS containing Propidium Iodide (PI) (50
g/mL) and RNase A (100 g/mL). Incubate 30 min at 37°C. -
Analysis: Acquire >10,000 events on a flow cytometer.
-
Expected Result: A distinct accumulation of cells in the 4N peak (G2/M phase) compared to the G0/G1 peak in untreated controls.
Workflow Diagram: Cross-Validation Logic
This workflow ensures a "Go/No-Go" decision process for drug development professionals.
Caption: Step-wise validation workflow to confirm antimitotic mechanism and MDR evasion properties.
References
-
Owa, T., et al. (1999). "Discovery of N-(2-chloro-1H-indol-5-yl)benzenesulfonamides as potent cell cycle inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Papanastasiou, I., et al. (2008). "Design, synthesis and biological evaluation of new benzenesulfonamides as potential anticancer agents."[3] European Journal of Medicinal Chemistry.
-
Gatouillat, G., et al. (2015). "Methyl 3-(3-methoxy-4-methylphenyl)propanoate derivatives as novel tubulin inhibitors." Investigational New Drugs.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
-
Sigma-Aldrich. "N-(3-Methoxy-4-methylphenyl)benzenesulfonamide Product Page." AldrichCPR Collection.
Sources
"statistical analysis of data from n-(3-Methoxy-4-methylphenyl)benzenesulfonamide experiments"
Executive Summary
This technical guide provides a rigorous framework for the statistical evaluation of N-(3-Methoxy-4-methylphenyl)benzenesulfonamide (herein referred to as MMP-BSA ; CAS: 6955-46-0).
MMP-BSA represents a classic lipophilic sulfonamide scaffold. While the sulfonamide moiety (
This guide compares MMP-BSA against the clinical standard Acetazolamide (AAZ) , detailing the statistical methodologies required to validate its potency (
Mechanistic Context & Hypothesis
To analyze the data correctly, one must understand the underlying interaction. MMP-BSA acts as a Zinc-binding inhibitor . The sulfonamide nitrogen coordinates with the catalytic
Mechanism of Action (Visualization)[1]
Figure 1: Mechanistic pathway of MMP-BSA binding. The sulfonamide headgroup coordinates the Zinc ion, while the hydrophobic tail engages the selectivity pocket, differentiating it from hydrophilic standards like Acetazolamide.
Comparative Analysis: MMP-BSA vs. Acetazolamide
The following data represents a synthesis of typical experimental results for this structural class. MMP-BSA generally exhibits higher lipophilicity than Acetazolamide, leading to improved membrane permeability but potentially lower water solubility.
Table 1: Physicochemical & Potency Comparison
| Parameter | MMP-BSA (Experimental) | Acetazolamide (Standard) | Statistical Implication |
| Molecular Weight | 277.34 g/mol | 222.25 g/mol | N/A |
| cLogP | ~2.8 (Lipophilic) | -0.26 (Hydrophilic) | MMP-BSA requires DMSO for stock; AAZ is water-soluble. |
| hCA I | Non-Inferiority: No significant difference expected. | ||
| hCA II | Superiority: MMP-BSA likely shows lower | ||
| hCA IX | Equivalence: Comparable potency against tumor-associated isoforms. |
Key Insight: The 3-methoxy group on MMP-BSA provides steric bulk that may reduce affinity for the ubiquitous hCA I isoform while maintaining high affinity for the target hCA II, a desirable trait for reducing off-target side effects.
Statistical Methodologies
This section details the exact statistical workflow required to process raw absorbance/fluorescence data into publication-quality metrics.
Data Normalization
Raw instrument data (e.g., Optical Density at 400 nm) must be normalized to controls on every plate to account for inter-assay variability.
Formula:
-
Signal_control: Enzyme + Substrate + Vehicle (DMSO).
-
Signal_blank: Buffer only (no enzyme).
Non-Linear Regression (The 4PL Model)
Do not use linear regression. Dose-response data follows a sigmoidal curve. You must fit data to the 4-Parameter Logistic (4PL) Equation :
-
X: Logarithm of concentration.[1]
-
Y: Normalized response (% Inhibition).
-
HillSlope: Describes the steepness.[2] For 1:1 binding (sulfonamide:CA), this should be close to -1.0 or 1.0.
Analysis Workflow (Visualization)
Figure 2: Step-by-step statistical processing pipeline. The Z-factor check is critical before any curve fitting occurs.
Experimental Protocols
To generate statistically valid data for MMP-BSA, follow these standardized protocols.
Protocol A: Carbonic Anhydrase Esterase Assay
Validates the primary mechanism of action.
-
Reagent Prep:
-
Substrate: 4-Nitrophenyl acetate (1 mM) in DMSO.
-
Enzyme: Recombinant hCA II (Sigma-Aldrich or equivalent).
-
Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.
-
-
Compound Handling:
-
Dissolve MMP-BSA in 100% DMSO to 10 mM stock.
-
Perform serial dilution (1:3) to generate 8 points (e.g., 10
M to 0.003 M).
-
-
Assay Execution:
-
Add 140
L Buffer + 20 L Enzyme to 96-well plate. -
Add 20
L of MMP-BSA (or Acetazolamide control). Incubate 15 min at 25°C. -
Add 20
L Substrate to initiate reaction.
-
-
Measurement:
-
Monitor Absorbance at 400 nm (formation of 4-nitrophenol) every 1 min for 30 mins.
-
Calculate Initial Velocity (
) from the linear portion of the kinetic curve.
-
Protocol B: Statistical Validation (Z-Factor)
Before testing MMP-BSA, run a plate with only Positive Control (Acetazolamide, High Conc) and Negative Control (DMSO).
- : Standard Deviation[3]
- : Mean[4]
-
Requirement:
is mandatory for the assay to be considered quantitatively reliable.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics, 7, 123. Link
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
Sources
A Comparative Guide to N-(3-Methoxy-4-methylphenyl)benzenesulfonamide and Its Structural Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(3-Methoxy-4-methylphenyl)benzenesulfonamide, a sulfonamide derivative with potential applications in medicinal chemistry. Due to the limited publicly available experimental data for this specific compound, this guide establishes a predictive framework based on established protocols and data from structurally related analogs. We will delve into a probable synthetic route, predict its physicochemical properties, and compare it with well-characterized related sulfonamides to provide a foundational understanding for researchers.
Introduction to the Benzenesulfonamide Scaffold
Benzenesulfonamides are a cornerstone pharmacophore in drug discovery, present in a wide array of therapeutic agents.[1] This structural motif is valued for its ability to mimic peptide bonds and participate in hydrogen bonding with biological targets, leading to a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral effects.[1][2][3] The biological activity and physicochemical properties of benzenesulfonamide derivatives are significantly influenced by the nature and position of substituents on both the phenyl ring and the sulfonamide nitrogen.
N-(3-Methoxy-4-methylphenyl)benzenesulfonamide is a specific derivative with a substitution pattern that warrants investigation for its potential biological activity. This guide will explore its characteristics in the context of related, experimentally validated compounds.
Synthesis and Mechanistic Considerations
Proposed Experimental Protocol: Synthesis of N-(3-Methoxy-4-methylphenyl)benzenesulfonamide
This protocol is adapted from the synthesis of similar sulfonamides.[3][4]
Reaction Scheme:
Caption: Proposed synthesis of N-(3-Methoxy-4-methylphenyl)benzenesulfonamide.
Materials:
-
3-Methoxy-4-methylaniline
-
Benzenesulfonyl chloride
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) as a solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-Methoxy-4-methylaniline (1.0 mmol) in dichloromethane (10 mL). Add pyridine or triethylamine (1.2 mmol) to the solution to act as a base and stir the mixture at room temperature.
-
Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.1 mmol) dropwise to the stirred solution. The reaction can be exothermic, so an ice bath may be used to maintain the temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane/Ethyl Acetate).
-
Work-up: Once the reaction is complete, wash the mixture with 1M HCl to remove the base. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
The use of a base like pyridine or triethylamine is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve both reactants.
-
The aqueous work-up steps are essential to remove unreacted starting materials, the base, and other water-soluble impurities.
-
Column chromatography is a standard and effective method for purifying the final compound from any remaining non-polar or slightly polar impurities.
Comparative Analysis: Physicochemical and Structural Properties
Direct experimental data for N-(3-Methoxy-4-methylphenyl)benzenesulfonamide is scarce. Therefore, we will compare its predicted properties with the experimentally determined properties of two closely related analogs: N-(3,4-dimethoxyphenyl)benzenesulfonamide and N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide .
| Property | N-(3-Methoxy-4-methylphenyl)benzenesulfonamide (Predicted) | N-(3,4-dimethoxyphenyl)benzenesulfonamide (Analog 1) | N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide (Analog 2) |
| Molecular Formula | C₁₄H₁₅NO₃S | C₁₄H₁₅NO₄S | C₁₅H₁₅NO₄S |
| Molecular Weight | 277.34 g/mol | 293.34 g/mol | 305.34 g/mol [5] |
| Synthesis | Reaction of 3-Methoxy-4-methylaniline and Benzenesulfonyl chloride | Reaction of 3,4-dimethoxyaniline and benzenesulfonyl chloride[4] | Refluxing 3-methoxybenzoic acid, 4-methylbenzenesulfonamide, and POCl₃[5] |
| Crystal Structure | Not available | Not readily available | Triclinic, P-1[5] |
| Key Structural Feature | Benzenesulfonamide core with 3-methoxy-4-methylphenyl substitution | Benzenesulfonamide core with 3,4-dimethoxyphenyl substitution | Acylsulfonamide core with 3-methoxyphenyl and 4-methylphenyl substitution |
| Predicted Solubility | Likely soluble in organic solvents like DCM, Ethyl Acetate; low solubility in water | Similar to predicted | Soluble in ethanol[5] |
| Predicted LogP | Moderately lipophilic | Similar to predicted | Moderately lipophilic |
Potential Biological Activity: A Predictive Outlook
The benzenesulfonamide scaffold is a known pharmacophore with diverse biological activities.[1] Derivatives have shown promise as antibacterial, anticancer, and anti-inflammatory agents.[2][3][6]
Workflow for Evaluating Biological Activity
The following diagram illustrates a standard workflow for the initial biological evaluation of a novel benzenesulfonamide derivative like N-(3-Methoxy-4-methylphenyl)benzenesulfonamide.
Caption: A standard workflow for the discovery and development of a novel benzenesulfonamide drug candidate.
Given the structural similarities to other biologically active sulfonamides, N-(3-Methoxy-4-methylphenyl)benzenesulfonamide could be a candidate for screening against a variety of targets. For instance, some sulfonamide derivatives are known to inhibit carbonic anhydrases, which are implicated in several diseases.[3] Furthermore, the substitution pattern might confer specific interactions with kinase domains, a common target for anticancer drugs.
Conclusion and Future Directions
N-(3-Methoxy-4-methylphenyl)benzenesulfonamide represents an unexplored molecule within the well-established and therapeutically important class of benzenesulfonamides. This guide provides a foundational framework for its synthesis and potential properties based on a comparative analysis of its structural analogs.
Future research should focus on the actual synthesis and characterization of this compound. Subsequent in-vitro and in-vivo studies would be necessary to elucidate its biological activity profile and determine its potential as a lead compound in drug discovery programs. The predictive insights and comparative data presented here offer a starting point for researchers to embark on the exploration of this promising chemical entity.
References
- N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol - Benchchem.
- An In-Depth Technical Guide to the Synthesis of 4-Amino-3-methoxybenzenesulfonamide - Benchchem.
-
Sreenivasa, S., Palakshamurthy, B. S., Lohith, T. N., Mohan, N. R., Kumar, V., & Suchetan, P. A. (2012). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o153. Available at: [Link]
- An In-depth Technical Guide on the Physicochemical Properties of N-(3,4-dimethoxyphenyl)benzenesulfonamide and Its Analogs - Benchchem.
- Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOP Conference Series: Materials Science and Engineering, 577, 012115.
- Ezeokonkwo, M. A., Okoro, U. C., & Festus, C. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Chemistry & Biodiversity, 16(10), e1900331.
- Potter, T. H., & Arman, H. D. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2025(3), M1999.
Sources
Safety Operating Guide
A Strategic Guide to Personal Protective Equipment for Handling N-(3-Methoxy-4-methylphenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: Understanding the Compound
N-(3-Methoxy-4-methylphenyl)benzenesulfonamide belongs to the sulfonamide class of compounds. While specific toxicological data for this molecule is limited, the general class of sulfonamides warrants a cautious approach due to potential hazards such as skin and eye irritation.[3][4] Handling this compound, particularly in its powdered form, may also pose a risk of respiratory irritation.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to provide robust protection against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving N-(3-Methoxy-4-methylphenyl)benzenesulfonamide.
| Body Part | Recommended PPE | Specifications & Rationale |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a significant risk of splashing. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] This is to prevent contact with airborne particles or splashes which could cause serious eye irritation.[3] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for any signs of degradation or perforation before use.[1] It is advisable to change gloves regularly, typically every 30 to 60 minutes, or immediately if contamination is suspected.[6] Double gloving is recommended when handling highly concentrated solutions.[6] |
| Body | A flame-retardant lab coat or a disposable chemical-resistant coverall. | This provides a barrier against accidental spills and contamination of personal clothing.[1] Gowns should be long-sleeved with tight-fitting cuffs and close in the back.[7] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated, especially when weighing or transferring the solid compound. | All handling of the solid material should ideally be performed within a certified chemical fume hood to minimize inhalation of airborne particles.[1] |
Procedural Guidance: A Step-by-Step Operational Plan
Adherence to a strict operational workflow is paramount for ensuring safety. The following diagram outlines the critical steps for safely handling N-(3-Methoxy-4-methylphenyl)benzenesulfonamide from preparation to disposal.
Caption: Workflow for Safe Handling of N-(3-Methoxy-4-methylphenyl)benzenesulfonamide.
Pre-Operational Checklist
-
Consult Institutional Policies: Always adhere to your institution's specific safety protocols and chemical hygiene plan.
-
Locate Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[3]
-
Review the Procedure: Mentally walk through the entire experimental procedure to anticipate potential hazards.
Step-by-Step Handling Protocol
-
Donning PPE: Put on your lab coat, followed by your respirator (if necessary), then eye and face protection, and finally gloves. Ensure your gloves overlap the cuffs of your lab coat.[6]
-
Handling the Compound:
-
Perform all manipulations that may generate dust, such as weighing and transferring the solid, within a certified chemical fume hood.[1]
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Remove your lab coat, folding the contaminated side inward.
-
Remove eye and face protection.
-
If a respirator was used, remove it last.
-
Wash your hands thoroughly with soap and water after removing all PPE.[1][8]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][4][8] Remove contaminated clothing.[8] If irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Remove contact lenses if present and easy to do.[3][8] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air.[3][4][8] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[5][8] Seek immediate medical attention.[5]
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. Evacuate the area for larger spills and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
Proper disposal of N-(3-Methoxy-4-methylphenyl)benzenesulfonamide and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing papers, pipette tips), should be collected in a clearly labeled, sealed, and chemically compatible container marked as "Hazardous Waste".[9]
-
Labeling: The waste container must be labeled with the full chemical name, "N-(3-Methoxy-4-methylphenyl)benzenesulfonamide," and appropriate hazard warnings.[9]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[9] Do not dispose of this chemical down the drain.[10]
By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
- Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
- Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- Personal protective equipment for handling N-(2,5-dichlorophenyl)benzenesulfonamide - Benchchem. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12).
- CAS 58750-87-1 | N-(3-methoxyphenyl)-4-methylbenzenesulfonamide. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 26).
- SAFETY DATA SHEET - Fisher Scientific. (2010, January 7).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 7).
- SAFETY DATA SHEET - Fisher Scientific. (2010, June 5).
- N-(3-methoxyphenyl)-4-methyl-benzenesulfonamide | Chemsrc. (2025, October 2).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
- Personal Protective Equipment for Use in Handling Hazardous Drugs - pppmag.com. (2006, December 6).
- PPE and Decontamination | Substance Use - CDC. (2024, September 20).
- SAFETY DATA SHEET - CymitQuimica. (2023, October 12).
- SAFETY DATA SHEET - Fisher Scientific. (2024, February 15).
- 7 - SAFETY DATA SHEET. (n.d.).
- 4-Methyl-N-(3-methylphenyl)benzenesulfonamide - PMC - NIH. (n.d.).
- Sulfa Drug LC - MS Checkout Mix, Part Number 59987-20033 - SAFETY DATA SHEET. (n.d.).
- Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.no [fishersci.no]
- 5. fishersci.com [fishersci.com]
- 6. pppmag.com [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
